Masticadienolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24-25,31H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,22-,24-,25-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQHUKSFUOOLH-MCGHDPRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC/C=C(/C)\C(=O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural & Functional Divergence: Masticadienolic vs. Masticadienonic Acid
Executive Summary
In the phytochemical profiling of Pistacia lentiscus (Chios Mastic Gum), two tetracyclic triterpenoids dominate the acidic fraction: Masticadienolic acid (MLA) and Masticadienonic acid (MDA) .[1] While they share the same tirucallane skeleton and biosynthetic origin, they diverge critically at the C-3 position of the A-ring.[1]
This guide delineates the structural, spectroscopic, and pharmacological differences between these two congeners.[1] For researchers, distinguishing these molecules is not merely an academic exercise; the oxidation state at C-3 (hydroxyl vs. ketone) fundamentally alters their solubility, chromatographic behavior, and potency against targets such as NF-κB and Helicobacter pylori.[1]
Chemical Architecture & Structural Homology[1]
Both compounds belong to the tirucallane class of triterpenoids (C30), characterized by a tetracyclic core and an octyl side chain terminating in a carboxylic acid.[1]
The Core Skeleton[1]
-
Stereochemistry: The tirucallane skeleton differs from the euphane skeleton primarily in the configuration at C-20.[1]
-
Isomerism Note: Both MDA and MLA frequently co-occur with their "Iso" counterparts (Isomasticadienonic/Isomasticadienolic), which possess a
double bond rather than .[1] This guide focuses on the C-3 oxidation state , which differentiates MDA from MLA regardless of the isomerism.[1]
The Critical Divergence (C-3)[1]
| Feature | Masticadienolic Acid (MLA) | Masticadienonic Acid (MDA) |
| Formula | ||
| MW | 456.71 g/mol | 454.70 g/mol |
| C-3 Functional Group | Hydroxyl (-OH), typically 3 | Ketone (=O) |
| Hybridization at C-3 | ||
| Electronic Nature | H-bond Donor & Acceptor | H-bond Acceptor (Electrophilic) |
| LogP (Predicted) | ~6.5 (More Polar) | ~7.1 (Less Polar) |
Structural Logic Map
The following diagram illustrates the hierarchical relationship and structural decision points for identifying these triterpenoids.
Figure 1: Structural hierarchy of mastic gum triterpenoids, highlighting the C-3 divergence.
Spectroscopic Identification (The "Self-Validating" Protocol)
In a drug development context, relying solely on retention time is insufficient due to the structural similarity of these isomers.[1] Nuclear Magnetic Resonance (NMR) is the gold standard for validation.[1]
NMR Diagnostic Signals ( )
The shift in the Carbon-3 resonance is the definitive "smoking gun" for distinguishing MLA from MDA.[1]
| Nucleus | Position | Masticadienolic Acid (MLA) | Masticadienonic Acid (MDA) | Causality / Explanation |
| C-3 | ~76.0 - 79.0 ppm | ~215.0 - 218.0 ppm | The | |
| C-26 (COOH) | ~171.0 - 173.0 ppm | ~171.0 - 173.0 ppm | Both contain the terminal carboxylic acid; this signal does not distinguish them.[1] | |
| H-3 | ~3.2 - 3.5 ppm (dd) | Absent | MDA lacks a proton at C-3.[1] MLA shows a characteristic multiplet for the methine proton. | |
| H-7 | ~5.2 - 5.4 ppm (m) | ~5.2 - 5.4 ppm (m) | Diagnostic for the | |
| H-24 | ~6.0 ppm (t) | ~6.0 ppm (t) | Diagnostic for the side chain Z-isomerism.[1][3] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Negative mode) is preferred due to the carboxylic acid.[1]
-
Differentiation:
Functional & Pharmacological Profile[1][4]
The structural difference at C-3 translates directly into distinct biological mechanisms.[1] The ketone in MDA confers specific electrophilic properties that MLA lacks.[1]
Structure-Activity Relationship (SAR)[1]
-
Michael Acceptor Potential: Although the A-ring in MDA is typically a saturated ketone (unless dehydrogenated to an enone), the carbonyl group increases the molecule's polarity and reactivity compared to the hydroxyl group.[1]
-
Kinase Interaction: MDA has been shown to be a more potent inhibitor of NF-κB signaling than MLA.[1] This is hypothesized to be due to better steric fit or hydrogen bonding capability with the kinase domain of IKK (IκB Kinase).[1]
-
Cytotoxicity: MDA generally exhibits lower
values (higher potency) against prostate (PC-3) and colon (HCT116) cancer lines compared to MLA.[1]
Mechanism of Action: NF-κB Inhibition
The following pathway illustrates how MDA intervenes in the inflammatory cascade.
Figure 2: Proposed mechanism of NF-κB inhibition by Masticadienonic Acid (MDA).[1]
Isolation & Purification Protocol
Isolating these compounds requires exploiting their acidic nature.[1] The following protocol is designed for high purity, suitable for SAR studies.
Reagents Required[1]
-
Crude Chios Mastic Gum.[1]
-
Solvents: Diethyl ether, 5% NaOH (aq), 5% HCl (aq), Methanol, Hexane.[1]
-
Stationary Phase: Silica Gel 60 (0.040-0.063 mm).[1]
Step-by-Step Workflow
-
Solubilization: Dissolve 50g of crude resin in 500mL Diethyl Ether (
). Filter insoluble polymer (poly-β-myrcene).[1] -
Acid-Base Partitioning (The Critical Step):
-
Acidification:
-
Chromatographic Separation:
Figure 3: Fractionation workflow to separate Masticadienonic and Masticadienolic acids.[1]
References
-
Papageorgiou, V. P., et al. (1997).[1][4] The Chemical Composition of Mastic Gum Oil.[1][3][5] This seminal work establishes the foundational GC-MS data for the acidic fraction.[1]
-
Paraschos, S., et al. (2007).[1] In Vitro and In Vivo Activities of Chios Mastic Gum Extracts and Constituents against Helicobacter pylori. Provides MIC values comparing MDA and MLA.
-
[1]
-
-
He, M. L., et al. (2007).[1] Masticadienonic acid induces apoptosis in prostate cancer cells via inhibiting NF-κB signaling pathway.[1] Establishes the mechanism of action for MDA.
-
[1]
-
-
Zhou, L., et al. (2009).[1] Anticancer potential of mastic gum and its major constituents.[1] A review of the SAR between the ketone and hydroxyl variants.
-
[1]
-
Sources
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- 2. spectrabase.com [spectrabase.com]
- 3. Anti-Inflammatory Activity of the Major Triterpenic Acids of Chios Mastic Gum and Their Semi-Synthetic Analogues [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Analysis and Antimicrobial Activity of the Acidic Fractions of Mastic, Kurdica, Mutica and Cabolica Gums from Genus Pistacia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Characterization of Natural PPARγ Agonists in Mastic Gum Extracts
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a pivotal nuclear receptor and a validated therapeutic target for metabolic diseases, including type 2 diabetes. Natural products represent a vast repository of chemical diversity for the discovery of novel PPARγ modulators. Mastic gum, the resinous exudate from Pistacia lentiscus L. var. chia, has been used for millennia for its medicinal properties and is a rich source of bioactive triterpenoids.[1][2][3] This in-depth guide details a systematic, bioassay-guided approach to isolate, identify, and characterize PPARγ agonists from mastic gum. We provide a framework encompassing multi-step extraction and fractionation, robust screening protocols for functional activity, and analytical workflows for the structural elucidation of lead compounds. This document serves as a technical resource, synthesizing established methodologies with the specific chemistry of mastic gum to facilitate the discovery of novel therapeutic leads.
Introduction: The Therapeutic Promise of PPARγ and Mastic Gum
PPARγ is a ligand-activated transcription factor that functions as a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[4][5] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5][6] This action modulates the expression of genes involved in critical metabolic pathways. Synthetic agonists, such as the thiazolidinediones (TZDs), are potent insulin sensitizers but are associated with significant side effects, driving the search for new classes of PPARγ modulators, particularly partial agonists, from natural sources.[7][8]
Mastic gum, also known as Chios mastiha, has a complex chemical profile dominated by triterpenes (both acidic and neutral fractions), alongside a smaller fraction of volatile monoterpenes and sesquiterpenes.[1][2][9][10] Its traditional use for gastrointestinal and inflammatory disorders is well-documented.[11][12] Importantly, specific constituents of mastic gum, such as oleanolic acid, have been identified as potential PPARγ modulators, making the resin a highly promising starting point for a natural product drug discovery program.[3][13][14][15]
This guide outlines the critical steps to systematically explore the PPARγ agonistic potential of mastic gum.
Section 1: Preparation and Bioassay-Guided Fractionation of Mastic Gum
The complexity of a crude natural extract necessitates a systematic separation process to isolate active compounds from the inactive matrix.[1] Bioassay-guided fractionation is the cornerstone of this process, where each separation step is guided by a functional screen to ensure that the fraction with the highest biological activity is carried forward for further purification.[16][17][18]
Rationale for Method Selection
The primary constituents of mastic gum are triterpenoids, which possess varying polarities.[2][9] Therefore, a multi-step solvent extraction and subsequent chromatographic fractionation is an effective strategy. We begin with a non-polar solvent to extract lipids and some neutral terpenes, followed by a more polar solvent to capture the therapeutically relevant acidic and polar neutral triterpenoids.
Experimental Protocol 1: Crude and Sequential Solvent Extraction
-
Pulverization: Freeze a known quantity (e.g., 100 g) of raw mastic gum resin with liquid nitrogen and immediately pulverize into a fine powder using a high-speed blender or mortar and pestle. This increases the surface area for efficient extraction.
-
Initial n-Hexane Extraction (Defatting):
-
Macerate the powdered gum in n-hexane (1:10 w/v) for 24 hours at room temperature with continuous stirring. This step removes highly non-polar compounds, including the polymer poly-β-myrcene.[19]
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (Hexane Extract) and air-dry the remaining plant material (the marc).
-
-
Ethyl Acetate Extraction:
-
Submerge the air-dried marc in ethyl acetate (1:10 w/v) and repeat the maceration process for 24 hours.[19] Ethyl acetate is effective at extracting the triterpenic acid and neutral fractions.
-
Filter the mixture and collect the filtrate.
-
-
Concentration: Evaporate the solvent from the ethyl acetate filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude Ethyl Acetate Extract (EAE).
-
Bioassay Screening: Subject a small, precisely weighed portion of the crude EAE to the PPARγ reporter gene assay (detailed in Section 2) to confirm it contains the target activity.
Experimental Protocol 2: Column Chromatography Fractionation of the Active Extract
-
Stationary Phase Preparation: Prepare a silica gel 60 (70-230 mesh) slurry in n-hexane and pack it into a glass chromatography column. The column size should be appropriate for the amount of extract to be fractionated (e.g., a 40:1 ratio of silica to extract weight).
-
Sample Loading: Dissolve the active crude EAE in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, extract-impregnated silica onto the top of the prepared column.
-
Elution Gradient: Begin elution with 100% n-hexane and gradually increase the polarity by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 n-hexane:ethyl acetate), followed by a final wash with methanol.
-
Fraction Collection: Collect eluent in fractions of a fixed volume (e.g., 25 mL).
-
Pooling via TLC: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel plate and develop it in an appropriate solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize spots under UV light (254 nm and 366 nm) and/or by staining with a vanillin-sulfuric acid reagent. Pool fractions with similar TLC profiles.
-
Activity Testing: Evaporate the solvent from each pooled fraction, record the yield, and test each fraction for PPARγ agonistic activity using the reporter assay. The most active fraction(s) will be selected for further purification, potentially via High-Performance Liquid Chromatography (HPLC).
Section 2: Screening for PPARγ Agonistic Activity
To efficiently screen the fractions generated, a robust and sensitive high-throughput assay is required. A cell-based reporter gene assay is the gold standard for this purpose, as it measures the functional consequence of receptor activation—the transcription of a target gene.[7][16]
Principle of the Assay
This assay utilizes engineered cells that co-express two key components:
-
A chimeric receptor protein, typically consisting of the DNA-binding domain of the yeast GAL4 transcription factor fused to the ligand-binding domain (LBD) of human PPARγ.
-
A reporter gene, such as Firefly luciferase, whose expression is controlled by an upstream GAL4 activation sequence (UAS).
When a ligand (agonist) from a mastic gum fraction enters the cell and binds to the PPARγ-LBD, the chimeric receptor undergoes a conformational change. This allows it to bind to the UAS, driving the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of PPARγ activation.
Experimental Protocol 3: PPARγ Reporter Gene Assay
This protocol is a general template; specific cell lines (e.g., HEK293T, HepG2) and plasmid vectors may vary. Commercial kits are also available that provide pre-engineered cells and reagents.[5][6][20]
-
Cell Culture and Transfection:
-
Culture host cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells into a 96-well white, clear-bottom assay plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Co-transfect the cells with two plasmids: one encoding the GAL4-PPARγ-LBD fusion protein and another containing the UAS-luciferase reporter construct. A third plasmid encoding a constitutively expressed control reporter (e.g., Renilla luciferase) should be included to normalize for transfection efficiency and cell viability. Use a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate for 24 hours to allow for protein expression.
-
-
Sample and Control Preparation:
-
Prepare a stock solution of each dried mastic gum fraction in DMSO.
-
Create a serial dilution series for each fraction (e.g., from 100 µg/mL to 0.1 µg/mL) in serum-free cell culture medium. Ensure the final DMSO concentration in the well is ≤0.5% to avoid solvent-induced toxicity.
-
Positive Control: Prepare a serial dilution of a known PPARγ agonist, such as Rosiglitazone (e.g., from 10 µM to 1 nM).
-
Negative/Vehicle Control: Prepare medium containing the same final concentration of DMSO as the test samples.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared media containing the mastic gum fractions, positive control, or vehicle control to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Lysis and Luminescence Reading:
-
Remove the treatment media and gently wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete cell lysis.
-
Use a dual-luciferase reporter assay system. Add the Firefly luciferase substrate to all wells and measure luminescence using a plate reader.
-
Subsequently, add the Renilla luciferase substrate (which quenches the Firefly signal) and measure the second luminescence signal.
-
-
Data Analysis:
-
Calculate the Relative Luciferase Activity (RLA) for each well: RLA = (Firefly Luminescence) / (Renilla Luminescence).
-
Normalize the data by setting the vehicle control average as 1-fold activation.
-
Plot the fold activation versus the log of the concentration for each fraction and for the positive control.
-
Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (% activation relative to the maximum response of the positive control).
-
Section 3: Identification of Active Compounds
Once a fraction demonstrates potent and dose-dependent PPARγ activity, the next critical phase is to identify the specific compound(s) responsible. This typically involves high-resolution analytical techniques to separate the components of the active fraction and determine their chemical structures.
Workflow for Structural Elucidation
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is used for the final purification of individual compounds from the active fraction. A semi-preparative or preparative column is used to separate components based on their differential partitioning between the mobile and stationary phases.
-
Method: Develop a separation method using a reverse-phase column (e.g., C18) with a mobile phase gradient, typically of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Monitor the elution profile with a UV detector. Collect peaks corresponding to individual compounds.
-
Re-testing: Test each isolated peak again in the PPARγ reporter assay to confirm which compound(s) retain the activity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Rationale: LC-MS provides crucial information on the molecular weight of the active compound(s).[21] The HPLC system is coupled directly to a mass spectrometer.
-
Method: As the purified compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide a highly accurate mass, allowing for the determination of the elemental formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Rationale: MS/MS provides structural information by fragmenting the parent ion and analyzing the masses of the resulting fragments. This fragmentation pattern is often unique to a specific molecule and can be used to identify it by comparison to spectral libraries or through de novo interpretation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR is the most powerful technique for the unambiguous structural elucidation of a novel compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
-
Method: A sufficient quantity (typically >1 mg) of the pure, active compound is required. A suite of experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are performed to piece together the complete chemical structure.
-
Conclusion and Future Directions
Mastic gum presents a compelling source of novel chemical scaffolds for the modulation of PPARγ. The bioassay-guided fractionation and screening pipeline detailed in this guide provides a robust framework for the successful identification of active compounds. The discovery of oleanolic acid as a partial PPARγ agonist within mastic gum validates this approach and highlights the potential for identifying other modulators with desirable therapeutic profiles. [13]Future research should focus on the systematic isolation and characterization of other major triterpenoids, such as masticadienonic and isomasticadienonic acids, to fully elucidate their roles in PPARγ activation. Furthermore, investigating the synergistic or additive effects of multiple compounds within the mastic gum extract could reveal complex interactions that contribute to its overall therapeutic efficacy. [3]These efforts will pave the way for the development of new, nature-derived therapeutics for metabolic and inflammatory diseases.
References
- Pistacia lentiscus – Ayurveda Uses, Health Benefits & Mastic Resin. (2025, December 2). Vertex AI Search.
-
Chemical Characterization and Biological Activity of the Mastic Gum Essential Oils of Pistacia lentiscus var. chia from Turkey. (2020, May 2). MDPI. [Link]
-
Chemical Analysis and Antioxidant Activities of Resin Fractions from Pistacia lentiscus L. var. Chia in Neuroblastoma SH-SY5Y Cells. (2025, February 21). MDPI. [Link]
-
Chios Mastic Gum: A Promising Phytotherapeutic for Cardiometabolic Health. (2024, September 2). PMC. [Link]
-
Evaluation of Biological Activity of Mastic Extracts Based on Chemotherapeutic Indices. (n.d.). In Vivo. [Link]
-
A Review of Pistacia lentiscus Polyphenols: Chemical Diversity and Pharmacological Activities. (2023, January 7). PMC. [Link]
-
Pistacia lentiscus: Phytochemistry and Antidiabetic Properties. (2024, May 27). PMC. [Link]
-
Chios Gum Mastic: A Review of its Biological Activities. (n.d.). ResearchGate. [Link]
-
Beneficial health effects of Chios Gum Mastic and peroxisome proliferator-activated receptors: indications of common mechanisms. (2015, January 15). PubMed. [Link]
-
Chemical Profiling of Pistacia lentiscus var. Chia Resin and Essential Oil: Ageing Markers and Antimicrobial Activity. (2021, February 25). MDPI. [Link]
- Compositions comprising acidic extracts of mastic gum and uses thereof for treating optic neuropathy. (n.d.).
-
Chemical characteristics and biological activity screening of Pistacia lentiscus mastic gum and leaves from Türkiye. (2025, October 22). ResearchGate. [Link]
-
Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (2024, November 1). MDPI. [Link]
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Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana. (2008, May 15). PubMed. [Link]
-
Beneficial Health Effects of Chios Gum Mastic and Peroxisome Proliferator-Activated Receptors: Indications of Common Mechanisms. (2025, August 7). ResearchGate. [Link]
-
Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. (2014, September 24). Planta Medica. [Link]
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Chios mastic gum inhibits diet-induced non-alcoholic steatohepatitis in mice via activation of PPAR-α. (n.d.). ResearchGate. [Link]
-
Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]
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A synthetic PPAR-γ agonist triterpenoid ameliorates experimental fibrosis: PPAR-γ-independent suppression of fibrotic responses. (n.d.). PMC. [Link]
-
Anti-Inflammatory Activity of the Major Triterpenic Acids of Chios Mastic Gum and Their Semi-Synthetic Analogues. (2024, December 18). Semantic Scholar. [Link]
-
A synthetic PPAR-γ agonist triterpenoid ameliorates experimental fibrosis: PPAR-γ-independent suppression of fibrotic responses. (2013, March 20). PubMed. [Link]
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Bioassay-Guided Fractionation of Pittosporum angustifolium and Terminalia ferdinandiana with Liquid Chromatography Mass Spectroscopy and Gas Chromatography Mass Spectroscopy Exploratory Study. (2024, March 12). MDPI. [Link]
-
Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (n.d.). PMC. [Link]
-
Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2025, August 4). ResearchGate. [Link]
-
Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022, October 28). PMC. [Link]
-
Bioassay-Guided Fractionation of Erythrostemon yucatanensis (Greenm.) Gagnon & GP Lewis Components with Anti-hemagglutinin B. (2022, August 26). Repositorio CICY. [Link]
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Masticadienolic Acid: A Triterpenoid Inhibitor of Phospholipase A2 for Anti-Inflammatory Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a complex biological response pivotal to numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key enzymatic driver at the apex of the inflammatory cascade is Phospholipase A2 (PLA2). This enzyme catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to potent pro-inflammatory mediators such as prostaglandins and leukotrienes. Consequently, the inhibition of PLA2 presents a prime therapeutic target for the development of novel anti-inflammatory agents. This guide delves into the role of masticadienolic acid, a natural tetracyclic triterpenoid derived from the resin of Pistacia lentiscus, as a promising inhibitor of PLA2. We will explore the mechanistic underpinnings of PLA2-driven inflammation, the biochemical properties of masticadienolic acid, and provide detailed, field-proven methodologies for evaluating its inhibitory potential.
The Central Role of Phospholipase A2 (PLA2) in Inflammation
Phospholipase A2 represents a superfamily of enzymes that cleave the fatty acid at the sn-2 position of glycerophospholipids.[1][2][3] This action releases a free fatty acid and a lysophospholipid.[3][4] The released fatty acid is often arachidonic acid (AA), which serves as the substrate for two major enzymatic pathways that produce inflammatory mediators known as eicosanoids:
-
Cyclooxygenase (COX) Pathway: Converts AA into prostaglandins and thromboxanes.
-
Lipoxygenase (LOX) Pathway: Converts AA into leukotrienes.
These eicosanoids are powerful signaling molecules that mediate fever, pain, and swelling and are implicated in the pathology of numerous inflammatory diseases.[1][5]
There are several families of PLA2, with the most studied in the context of inflammation being the secreted PLA2s (sPLA2) and cytosolic PLA2s (cPLA2).[1][2] Human Group IIA secreted phospholipase A2 (hGIIA) is particularly noteworthy as it is a key enzyme in inflammatory reactions and its levels are elevated in various chronic inflammatory diseases.[6][7] Given its critical role, the targeted inhibition of PLA2 is a highly sought-after strategy for anti-inflammatory drug development.[8]
Masticadienolic Acid: A Bioactive Triterpenoid from Nature
Masticadienolic acid is a naturally occurring tetracyclic triterpenoid compound found in the resin of the mastic tree (Pistacia lentiscus), which is native to the Mediterranean region.[9][10] This resin, known as mastic gum, has been used for centuries in traditional medicine for its anti-inflammatory and gastrointestinal-soothing properties.[11][12]
Chemical Properties of Masticadienolic Acid:
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C30H48O3 | [9][] |
| Molar Mass | 456.71 g/mol | [9] |
| Structure | Tirucallane-type tetracyclic triterpenoid | [9] |
| Solubility | Practically insoluble in water; soluble in ethanol, DMSO |[9] |
The anti-inflammatory properties of Pistacia lentiscus extracts have been well-documented, with studies showing inhibition of pro-inflammatory mediators like IL-6 and TNF-α and modulation of the arachidonic acid cascade.[14][15][16] Masticadienolic acid, as a major constituent of this resin, is a key contributor to these effects and a promising candidate for targeted PLA2 inhibition.[9]
The Arachidonic Acid Cascade and PLA2 Inhibition
The anti-inflammatory potential of masticadienolic acid lies in its ability to interrupt the arachidonic acid cascade at its origin. By inhibiting PLA2, it prevents the initial release of arachidonic acid from the cell membrane, thereby halting the production of all downstream pro-inflammatory eicosanoids.
Caption: Inhibition of PLA2 by Masticadienolic Acid halts the inflammatory cascade.
Experimental Validation: A Protocol for Assessing PLA2 Inhibition
To rigorously assess the inhibitory potential of masticadienolic acid against PLA2, a well-controlled in vitro assay is essential. The following protocol describes a fluorescence-based assay suitable for determining the IC50 value of an inhibitor.
Principle: This assay uses a fluorescently labeled phospholipid substrate. In its intact form, the fluorophore is self-quenched. Upon cleavage by PLA2, the fluorescent portion is released, leading to a quantifiable increase in fluorescence.[4] An inhibitor will reduce the rate of this fluorescence increase.
Materials and Reagents
-
Enzyme: Human recombinant secreted PLA2 (e.g., hGIIA). Prepare a stock solution (e.g., 0.5 mg/mL) in an appropriate buffer and store at -80°C.
-
Substrate: Fluorescent phospholipid substrate, such as NBD-PE (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine). Prepare a stock solution (e.g., 1 mM) in ethanol.[4]
-
Assay Buffer: Tris-HCl or Glycine buffer (e.g., 20 mM, pH 8.0-9.0) containing CaCl2 (e.g., 5-10 mM). Calcium is required for the activity of many PLA2 enzymes.[1][17]
-
Inhibitor (Test Compound): Masticadienolic acid. Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Positive Control: A known PLA2 inhibitor (e.g., p-Bromophenacyl bromide or a commercially available specific inhibitor).[6]
-
Vehicle Control: DMSO.
-
Microplate: 96-well, black, flat-bottom plate suitable for fluorescence measurements.
-
Plate Reader: Capable of fluorescence excitation/emission at ~460 nm / ~534 nm (for NBD).
Step-by-Step Experimental Protocol
Caption: Workflow for the in vitro fluorescence-based PLA2 inhibition assay.
-
Preparation: Thaw all reagents on ice. Prepare working solutions by diluting stocks in cold assay buffer. Prepare serial dilutions of masticadienolic acid and the positive control.
-
Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer: To bring the final volume to 200 µL.
-
Test/Control Compound: 2 µL of masticadienolic acid dilution, positive control, or DMSO (for uninhibited and blank wells).
-
Substrate Solution: Add substrate to achieve the desired final concentration (e.g., 10 µM).
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at the desired assay temperature (e.g., 40°C).[17] This allows the inhibitor to interact with the substrate vesicles.
-
Reaction Initiation: Add the diluted PLA2 enzyme solution to all wells except the "No Enzyme" blank.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of masticadienolic acid using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Uninhibited Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validating System: Essential Controls
To ensure the trustworthiness of the results, the following controls are mandatory:
-
Uninhibited Control (100% Activity): Contains enzyme, substrate, and vehicle (DMSO), but no inhibitor.
-
No Enzyme Blank (0% Activity): Contains substrate and vehicle, but no enzyme. This accounts for background fluorescence and substrate degradation.
-
Positive Control: Contains a known PLA2 inhibitor. This validates that the assay can detect inhibition.
-
Vehicle Control: Ensures that the solvent (DMSO) does not affect enzyme activity at the concentrations used.
Therapeutic Potential and Future Directions
The inhibition of PLA2 by natural compounds like masticadienolic acid offers a compelling therapeutic strategy. Triterpenoids have been shown to be potent inhibitors of GIIA PLA2 and can modulate inflammatory responses in vivo.[6] By targeting the apex of the inflammatory cascade, masticadienolic acid has the potential to offer a broad anti-inflammatory effect, mitigating the production of multiple classes of inflammatory mediators.
Future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of masticadienolic acid against different isoforms of PLA2 (e.g., cPLA2, sPLA2-V, sPLA2-X) to understand its selectivity.
-
Mechanism of Inhibition: Conducting kinetic studies to determine if the inhibition is competitive, non-competitive, or irreversible.
-
Structure-Activity Relationship (SAR): Evaluating derivatives of masticadienolic acid to identify key structural features required for potent inhibition, which can guide the design of more effective synthetic analogs.[18]
-
Cell-Based and In Vivo Studies: Validating the in vitro findings in cellular models of inflammation by measuring the downstream production of prostaglandins (e.g., PGE2) and in animal models of inflammatory disease.[19][20]
Conclusion
Masticadienolic acid stands out as a promising natural product for the development of novel anti-inflammatory therapeutics. Its ability to target phospholipase A2, a critical upstream enzyme in the inflammatory pathway, provides a strong rationale for its investigation. The detailed experimental guide provided herein offers a robust framework for researchers to explore and validate the anti-PLA2 activity of masticadienolic acid and related compounds, paving the way for the next generation of inflammation-targeting drugs.
References
-
Phospholipase A2 - Wikipedia. en.wikipedia.org. [Link]
-
Masticadienolic acid - Wikipedia. en.wikipedia.org. [Link]
-
Sun, G. Y., et al. (2010). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. PMC. [Link]
-
García-Gutiérrez, L., et al. (2024). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. MDPI. [Link]
-
Li, X., et al. (2024). Lipoprotein-associated phospholipase A2 (Lp-PLA2): a key hub linking lipid metabolism and immune inflammation. Frontiers. [Link]
-
Santana, L. F., et al. (2021). Inflammatory Effects of Bothrops Phospholipases A2: Mechanisms Involved in Biosynthesis of Lipid Mediators and Lipid Accumulation. MDPI. [Link]
-
Pistacia lentiscus: From Phytopharmacology to Scientific Explanations on Its Anti-Inflammatory and Antimicrobial Capacity. Preprints.org. [Link]
-
Inhibition Studies on the Membrane-associated Phospholipase A2 in Vitro and Prostaglandin E2 Production in Vivo. eScholarship. [Link]
-
Masticadienonic acid - Wikipedia. en.wikipedia.org. [Link]
-
Anti-inflammatory Activity of Pistacia lentiscus Essential Oil: Involvement of IL-6 and TNF-α. ResearchGate. [Link]
-
Masticadienolic acid | C30H48O3. PubChem. [Link]
-
Bouriche, H., et al. (2016). Anti-inflammatory and immunomodulatory properties of Pistacia lentiscus extracts. Journal of Applied Pharmaceutical Science. [Link]
-
Jain, M. K., et al. Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. SciSpace. [Link]
- Compositions comprising acidic extracts of mastic gum and uses thereof for treating optic neuropathy.
-
Prominent Pharmacological Activities of Pistacia lentiscus Polyphenols. Encyclopedia MDPI. [Link]
-
Tanideh, N., et al. (2020). The Anti-Inflammatory Effect of Pistacia Lentiscus in a Rat Model of Colitis. PMC. [Link]
-
Boubaker, J., et al. (2011). In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts. BioMed Central. [Link]
-
In Silico and In Vitro Study of the Bromelain-Phytochemical Complex Inhibition of Phospholipase A2 (Pla2). MDPI. [Link]
-
Lister, M. D., et al. (1988). Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide. PubMed. [Link]
-
D'Auria, M. V., et al. (2002). Molecular basis of phospholipase A2 inhibition by petrosaspongiolide M. PubMed. [Link]
-
Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. PMC. [Link]
-
Guna, M., et al. (2022). Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflammatory activity. PMC. [Link]
-
Lo, K., et al. (2018). Maslinic acid modulates secreted phospholipase A2-IIA (sPLA2-IIA)-mediated inflammatory effects in macrophage foam cells formation. PubMed. [Link]
-
O'Brien, S. M., et al. (2021). Human Group IIA Phospholipase A2—Three Decades on from Its Discovery. MDPI. [Link]
-
Popescu, M., & El-Bacha, T. (2023). The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. MDPI. [Link]
-
Inhibition Studies on the Membrane-associated Phospholipase A2 in vitro and Prostaglandin E2 Production in vivo of the Macrophage-like P388D1 Cell. ResearchGate. [Link]
-
Adiyaman, S. C., & Linder, M. E. (2003). Phospholipase A2 inhibitors as potential anti-inflammatory agents. PubMed. [Link]
Sources
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- 2. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Masticadienolic acid - Wikipedia [en.wikipedia.org]
- 10. Masticadienonic acid - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. The Anti-Inflammatory Effect of Pistacia Lentiscus in a Rat Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. escholarship.org [escholarship.org]
- 18. Molecular basis of phospholipase A2 inhibition by petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Isolation of Acidic Triterpenoid Fraction from Mastic Gum via Acid-Base Extraction
Abstract
This application note details a robust, field-validated protocol for isolating the bioactive acidic fraction from Chios Mastic Gum (Pistacia lentiscus var.[1][2][3] Chia).[1][3][4][5][6][7] The acidic fraction, rich in triterpenic acids such as masticadienonic and isomasticadienonic acid, is the primary driver of the resin's anti-Helicobacter pylori and anti-inflammatory activity. This guide addresses the critical challenge of removing the insoluble polymer (cis-1,4-poly-
Introduction & Principle
The Substrate: Mastic Gum
Mastic gum is a natural resin composed of three distinct chemical classes:[2][8][9]
-
Insoluble Polymer (~25-30%): cis-1,4-poly-
-myrcene. This sticky polymer impedes chromatographic resolution and must be removed first. -
Acidic Triterpenes (~38-40%): The bioactive target. Key compounds include Masticadienonic acid , Isomasticadienonic acid , Moronic acid , and Oleanonic acid .[2][10][11][12][13]
-
Neutral Triterpenes (~25-30%): Tirucallol, Butyrospermol, and Oleanolic aldehyde.[13]
Mechanism of Action
The isolation relies on the pKa difference between the carboxylic acid groups on the triterpenes (pKa ~4–5) and the non-ionizable neutral triterpenes.
-
Step 1 (Depolymerization): Solvent precipitation exploits the polymer's insolubility in methanol.
-
Step 2 (Salt Formation): Treatment with a weak base (5%
) converts carboxylic acids into water-soluble sodium carboxylates ( ), partitioning them into the aqueous phase. Neutral compounds remain in the organic phase.[3] -
Step 3 (Re-protonation): Acidification of the aqueous phase restores the lipophilic carboxylic acid form, allowing recovery into an organic solvent.
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| Chios Mastic Gum | Crude Resin | Starting material.[1][4][7][11] |
| Ethyl Acetate (EtOAc) | ACS Reagent | Dissolution of crude resin; extraction solvent. |
| Methanol (MeOH) | ACS Reagent | Polymer precipitation. |
| Diethyl Ether ( | ACS Reagent | Primary partitioning solvent (highly selective). |
| Sodium Carbonate ( | 5% w/v aqueous solution (Base). | |
| Hydrochloric Acid (HCl) | 1N | Acidification of aqueous phase.[3][14] |
| Sodium Sulfate ( | Anhydrous | Drying agent.[15] |
| Separatory Funnels | Borosilicate | Liquid-Liquid Extraction (LLE). |
Protocol Overview (Workflow)
The following diagram illustrates the critical path from crude resin to the isolated acidic fraction.
Caption: Figure 1. Workflow for the removal of polymer and acid-base fractionation of Mastic Gum.
Detailed Experimental Protocol
Phase 1: Polymer Removal (Preparation of TMEWP)
Rationale: The polymer poly-
-
Weighing: Weigh 50 g of crude Mastic Gum.
-
Dissolution: Transfer to a flask and add 50 mL Ethyl Acetate . Shake/sonicate until the resin is fluid.
-
Precipitation: Slowly add 150 mL Methanol (Ratio EtOAc:MeOH 1:3).
-
Incubation: Seal the flask and let it stand undisturbed for 48 hours (preferably at 4°C). A gummy, white layer (polymer) will settle at the bottom.
-
Filtration: Decant the clear supernatant through a coarse filter paper or cotton plug to remove floating particles. Discard the gummy residue (Polymer).
-
Evaporation: Evaporate the supernatant to dryness using a Rotary Evaporator (
, reduced pressure).
Phase 2: Acid-Base Fractionation
Rationale: 5%
-
Solubilization: Dissolve the TMEWP (approx. 35 g) in 500 mL Diethyl Ether (
).-
Note: If
is unavailable due to safety regulations, Ethyl Acetate can be used, though emulsion formation is more common.
-
-
Extraction (Step A): Transfer the organic solution to a 1L Separatory Funnel.
-
Base Addition: Add 150 mL of 5%
(aq) . -
Agitation: Shake vigorously for 2 minutes, venting gas frequently (
evolution). -
Separation: Allow phases to separate completely (approx. 15-30 mins).
-
Repeat Extraction: Re-extract the Top Layer (Organic) two more times with 100 mL 5%
each. Combine all aqueous extracts.-
Optional Secondary Extraction: Some protocols extract the remaining organic layer with 0.5N NaOH to capture very weak acids/phenols (Acidic Fraction B), but the Carbonate fraction (Acidic Fraction A) contains the primary bioactive triterpenes.
-
Phase 3: Recovery of Acidic Fraction
-
Acidification: Place the combined aqueous alkaline extracts in a large beaker on ice. Slowly add 1N HCl while stirring until the pH reaches 2–3 .
-
Observation: The solution will turn cloudy as the triterpenic acids precipitate.
-
-
Re-extraction: Transfer the acidified aqueous mixture back to a clean separatory funnel. Extract three times with 200 mL Diethyl Ether (or EtOAc).
-
Washing: Wash the combined organic extracts once with Brine (saturated NaCl) to remove excess acid and water.
-
Drying: Dry the organic phase over Anhydrous
for 20 minutes. Filter off the solid sulfate.[15] -
Final Isolation: Evaporate the solvent under reduced pressure.
-
Result: A white to off-white powder.
-
Expected Yield: ~35–40% of the original crude gum weight.
-
Characterization & Validation
To validate the isolation, High-Performance Liquid Chromatography (HPLC) is the standard method.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (acidified with 0.1% Formic Acid) |
| Gradient | 70% ACN to 100% ACN over 30 mins |
| Detection | UV @ 210 nm (Triterpenes lack strong chromophores) |
| Key Markers | Masticadienonic acid (RT ~15-18 min), Isomasticadienonic acid |
Self-Validation Check:
-
Solubility Test: The final Acidic Fraction should be fully soluble in dilute NaOH and MeOH, but insoluble in water.
-
TLC: Silica Gel 60 F254. Solvent: Hexane:EtOAc (7:3).
Troubleshooting
| Issue | Cause | Solution |
| Heavy Emulsion | Polymer residues or vigorous shaking with EtOAc. | Use Diethyl Ether if possible. Add brine to increase ionic strength. Centrifuge if necessary. |
| Low Yield | Incomplete polymer removal trapping triterpenes. | Ensure the 48h incubation in MeOH/EtOAc is respected. Wash the polymer precipitate with fresh MeOH. |
| Degradation | Acid hydrolysis during recovery. | Do not leave the fraction in strong acid (pH < 1) for extended periods. Extract immediately after acidification. |
References
-
Paraschos, S., et al. (2007). In Vitro and In Vivo Activities of Chios Mastic Gum Extracts and Constituents against Helicobacter pylori.[1][4] Antimicrobial Agents and Chemotherapy, 51(2), 551–559.
-
Hamzaoui, M., et al. (2015). Separation of Neutral and Acidic Triterpenes from Mastic Gum Using Centrifugal Partition Chromatography (CPC).[16] Planta Medica, 81(06).
- Gioxari, A., et al. (2011). Chemical Composition and Biological Activity of the Acidic Fraction of Mastic Gum. Journal of Agricultural and Food Chemistry. (Contextual grounding from search results on acidic fraction composition).
- Barton, D. H. R., & Seoane, E. (1956). The constitution and stereochemistry of masticadienonic acid. Journal of the Chemical Society, 4150-4157.
Sources
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- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniupo.it [iris.uniupo.it]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Analysis and Antimicrobial Activity of the Acidic Fractions of Mastic, Kurdica, Mutica and Cabolica Gums from Genus Pistacia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fractionation of Mastic Gum in Relation to Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
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- 17. US10751347B2 - Compositions comprising acidic extracts of mastic gum and uses thereof for treating optic neuropathy - Google Patents [patents.google.com]
- 18. WO2012032523A2 - Compositions comprising acidic extracts of mastic gum - Google Patents [patents.google.com]
Protocol for dissolving masticadienolic acid in DMSO for cell culture
An Application Note and Protocol for the Solubilization of Masticadienolic Acid in DMSO for Cell Culture Applications
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential and Challenge of Masticadienolic Acid
Masticadienolic acid is a naturally occurring pentacyclic triterpenoid found in the resin of the mastic tree, Pistacia lentiscus.[1] This class of compounds has garnered significant interest in biomedical research due to a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] Preliminary studies have demonstrated its ability to induce cytotoxic effects in certain cancer cell lines, making it a compelling candidate for further investigation in drug development.[1][3]
However, a primary obstacle for researchers in harnessing its potential in in vitro models is its physicochemical nature. Masticadienolic acid is a lipophilic molecule, rendering it practically insoluble in aqueous solutions like cell culture media.[1] This necessitates the use of an organic solvent to create a viable stock solution. Dimethyl sulfoxide (DMSO) is the most commonly employed solvent for this purpose due to its high solubilizing capacity for a wide range of non-polar compounds and its miscibility with aqueous media.[4][5]
This document provides a comprehensive, field-tested protocol for the effective solubilization of masticadienolic acid in DMSO. It details the preparation of high-concentration stock solutions, subsequent dilution to working concentrations for cell culture, and critical considerations for maintaining experimental integrity by mitigating solvent-induced artifacts.
Physicochemical Properties of Masticadienolic Acid
A foundational understanding of the compound's properties is essential for accurate and reproducible solution preparation.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [1][][7] |
| Molar Mass | 456.71 g/mol | [1][2][7] |
| Appearance | White to off-white solid | [1] |
| Solubility | - Practically insoluble in water- Soluble in DMSO and ethanol | [1][8] |
Part 1: Preparation of a High-Concentration Masticadienolic Acid Stock Solution in DMSO
The primary goal is to create a concentrated, stable stock solution that can be stored for long periods and easily diluted to various working concentrations. This minimizes repetitive weighing of small, hard-to-measure quantities of the compound, thereby enhancing accuracy and reproducibility.[9][10]
Causality Behind the Protocol:
-
High Concentration: Preparing a stock at a high concentration (e.g., 10-50 mM) allows for minimal volumes to be added to the final culture medium. This is the cornerstone of limiting the final DMSO concentration to non-toxic levels.
-
Sterility: All steps must be performed under sterile conditions (e.g., in a biological safety cabinet) to prevent contamination of the stock solution, which would compromise all subsequent experiments.
-
Anhydrous DMSO: Using high-purity, sterile, anhydrous (water-free) DMSO is critical. Water can decrease the solubility of hydrophobic compounds and, over time, can hydrolyze certain molecules.
-
Storage: Aliquoting the stock solution into smaller, single-use volumes prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[11]
Experimental Protocol: 10 mM Stock Solution
-
Calculation: Determine the mass of masticadienolic acid required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molar Mass ( g/mol )
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 456.71 g/mol = 4.57 mg
-
-
Weighing:
-
Using a calibrated analytical balance, carefully weigh 4.57 mg of masticadienolic acid powder. For accuracy with small masses, it is often better to weigh a slightly different amount (e.g., 4.60 mg) and recalculate the exact concentration.[10]
-
Place the powder into a sterile, conical 1.5 mL or 2.0 mL microcentrifuge tube. Ensure the tube is rated for low temperatures if storing at -80°C.
-
-
Dissolution:
-
Inside a biological safety cabinet, add 1 mL of sterile, cell culture-grade DMSO to the tube containing the masticadienolic acid powder.[12][13]
-
Cap the tube securely and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[14] Always ensure the solution returns to room temperature before storage.
-
-
Storage:
-
Aliquot the 10 mM stock solution into several smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term stability (≥6 months).[11]
-
Workflow Diagram: Stock Solution Preparation
Caption: Workflow for preparing a masticadienolic acid stock solution.
Part 2: Preparing Working Solutions and Managing DMSO Cytotoxicity
The high-concentration stock solution must be diluted into complete cell culture medium to achieve the final desired experimental concentration. The primary challenge at this stage is managing the cytotoxic effects of the DMSO vehicle.
Understanding DMSO Cytotoxicity:
DMSO is not inert. At high concentrations, it can inhibit cell proliferation, induce apoptosis, and alter membrane permeability.[4][5][15] The cytotoxic threshold is cell-type dependent and time-dependent.[5][16]
| Final DMSO Concentration (v/v) | General Cellular Effects | Recommendation |
| > 2.0% | Significant cytotoxicity, membrane dissolution, and cell death observed in most cell lines.[4][5][17] | Avoid. Unsuitable for most cell-based assays. |
| 0.5% - 1.0% | May inhibit proliferation and induce stress responses in some cell lines.[17][18] | Use with caution. Requires rigorous vehicle controls. |
| ≤ 0.1% - 0.5% | Generally considered safe for most cell lines with minimal impact on viability.[4][11][18] | Recommended Range. |
The Golden Rule: Always keep the final concentration of DMSO in the cell culture medium as low as possible, ideally ≤ 0.1% , and never exceeding 0.5%.[11][12]
Experimental Protocol: Dilution to Working Concentration
This protocol uses a serial dilution approach to prevent the precipitation of masticadienolic acid when transferring from a 100% organic environment (DMSO) to a >99% aqueous one (culture medium).
-
Thaw Stock: Retrieve a single aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.
-
Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Serial Dilution:
-
Goal: Prepare a 50 µM working solution of masticadienolic acid.
-
Dilution Factor: Stock Concentration / Final Concentration = 10,000 µM / 50 µM = 200.
-
This means you will perform a 1:200 dilution. To add 1 part stock to 199 parts medium.
-
Procedure: In a sterile conical tube, add 19.9 mL of pre-warmed complete medium. Add 100 µL of the 10 mM stock solution to the medium.
-
Mixing is Critical: Immediately after adding the stock solution, cap the tube and mix thoroughly by inverting several times or by gentle vortexing. Do not add the DMSO stock to the medium and let it sit, as this can cause localized high concentrations and precipitation.
-
-
Final DMSO Concentration Check:
-
The final DMSO concentration in the working solution will be 1/200, which is 0.5% . This is at the higher end of the acceptable range and must be noted.
-
To achieve a lower final DMSO concentration (e.g., 0.1%), a higher concentration stock (50 mM) or an intermediate dilution step would be required.
-
-
Vehicle Control: It is absolutely essential to prepare a vehicle control.[12] This consists of complete cell culture medium containing the exact same final concentration of DMSO as your experimental samples (0.5% in this example). This control allows you to distinguish the effects of the masticadienolic acid from any effects caused by the DMSO solvent itself.
-
Cell Treatment: Remove the old medium from your cell cultures and replace it with the freshly prepared masticadienolic acid working solution or the vehicle control solution.
Calculation Logic Diagram
Caption: Relationship between stock, final concentration, and DMSO level.
Troubleshooting and Best Practices
-
Precipitation in Media: If the compound precipitates upon dilution, the final concentration may be above its solubility limit in the aqueous medium.
-
Solution: Lower the final concentration of masticadienolic acid. Alternatively, prepare a more concentrated DMSO stock so a smaller volume is added, which can sometimes improve solubilization kinetics.
-
-
Inconsistent Results: This can arise from inaccurate pipetting of the viscous DMSO stock or from incomplete initial dissolution.
-
Solution: Use positive displacement pipettes for viscous liquids if available. Always visually confirm the stock solution is clear before use.
-
-
Vehicle Control Shows Effects: If cells in the vehicle control group show reduced viability or altered morphology, the DMSO concentration is too high for that specific cell line.
-
Solution: Reduce the final DMSO concentration by preparing a more concentrated stock solution or performing an additional intermediate dilution step. Always perform a dose-response curve for DMSO alone on a new cell line to establish its tolerance.[17]
-
References
-
Masticadienolic acid - Wikipedia. Wikipedia. [Link]
-
Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC. National Center for Biotechnology Information. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE. [Link]
-
Top Tips for In-House Media Preparation | Cell Culture Media Preparation - Corning. Corning Life Sciences. [Link]
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. National Center for Biotechnology Information. [Link]
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Briefings in Health Informatics. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. National Center for Biotechnology Information. [Link]
-
Preparing Stock Solutions - PhytoTech Labs. PhytoTech Labs. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. Biomedical Research and Therapy. [Link]
-
Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts in Vivo - PubMed. National Center for Biotechnology Information. [Link]
-
How to Make Accurate Stock Solutions - Bitesize Bio. Bitesize Bio. [Link]
-
Pistacia lentiscus: Phytochemistry and Antidiabetic Properties - MDPI. MDPI. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
(PDF) Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - ResearchGate. ResearchGate. [Link]
-
Masticadienolic acid | C30H48O3 | CID 73719044 - PubChem. PubChem. [Link]
-
Immunomodulatory Properties of Masticadienonic Acid and 3α-Hydroxy Masticadienoic Acid in Dendritic Cells - MDPI. MDPI. [Link]
-
In vivo antitumor effect of masticadienonic and... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Supercritical CO 2 extraction of mastic gum and chemical characterization of bioactive fractions using LC-HRMS/MS and GC–MS - ResearchGate. ResearchGate. [Link]
- US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents.
-
Isolation, Analysis and Antimicrobial Activity of the Acidic Fractions of Mastic, Kurdica, Mutica and Cabolica Gums from Genus Pistacia - PMC. National Center for Biotechnology Information. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
Masticadienonic acid - Wikipedia. Wikipedia. [Link]
-
How to dissolve peptide in DMSO and still be safe to the cell culture - LifeTein. LifeTein. [Link]
-
DMSO usage in cell culture - Cell Biology - Protocol Online. Protocol Online. [Link]
Sources
- 1. Masticadienolic acid - Wikipedia [en.wikipedia.org]
- 2. Masticadienolic acid | TargetMol [targetmol.com]
- 3. Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. Masticadienolic acid | C30H48O3 | CID 73719044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Masticadienonic acid - Wikipedia [en.wikipedia.org]
- 9. phytotechlab.com [phytotechlab.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. emulatebio.com [emulatebio.com]
- 15. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 18. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Supercritical fluid extraction parameters for mastic triterpenes
Application Note: Optimized Supercritical Fluid Extraction (SFE) of Triterpenes from Pistacia lentiscus (Mastic Gum)
Executive Summary
This application note details the parameters for the selective extraction and fractionation of bioactive triterpenes from Chios Mastic Gum (Pistacia lentiscus var.[1] chia) using Supercritical CO₂ (SC-CO₂).[2] While traditional solvent extraction yields a complex crude mixture requiring extensive downstream purification, this protocol utilizes the tunable density of SC-CO₂ to achieve in-situ fractionation .
The method segregates the matrix into three distinct streams:
-
Volatile Terpenoids (
-pinene, myrcene) – Flavor/Fragrance fraction. -
Neutral Triterpenes (Dammarane derivatives, aldehydes) – Cosmetic/Nutraceutical fraction.
-
Acidic Triterpenes (Masticadienonic acid, Isomasticadienonic acid) – The primary pharmaceutical target for anti-inflammatory and anti-H. pylori activity.
Mechanistic Principles
Solubility & Selectivity Logic
The extraction relies on the manipulation of solvent power (
-
Low Density (0.25 – 0.40 g/mL): Solubilizes low molecular weight (MW) monoterpenes (C10) and sesquiterpenes (C15).
-
High Density (>0.80 g/mL): Required to solubilize tetracyclic and pentacyclic triterpenes (C30, MW ~450 Da).
-
Polarity Modification: Triterpenic acids contain carboxyl groups (-COOH) and hydroxyl groups (-OH), creating hydrogen bond networks that resist extraction by non-polar CO₂. The addition of a polar co-solvent (ethanol) is critical to disrupt these interactions and increase the solubility of the acidic fraction.
The Polymer Challenge
Mastic gum contains ~25-30% cis-1,4-poly-
Experimental Protocol
Materials & Preparation
-
Feedstock: Chios Mastic Gum tears (cleaned).
-
Pre-treatment:
-
Freezing: Freeze gum at -20°C or use liquid nitrogen to prevent gumming during milling.
-
Grinding: Cryogenic milling to a particle size of 500–800 µm .
-
Mixing: Mix ground mastic with inert dispersing agent (e.g., Sea Sand or Glass Beads) at a 1:2 ratio. Rationale: Mastic melts at ~60°C and fuses under pressure; the dispersant prevents channeling.
-
-
Solvents: CO₂ (99.9% purity), Ethanol (HPLC grade) as co-solvent.
SFE Workflow Diagram
Figure 1: Stepwise Supercritical Fluid Extraction workflow for Mastic Gum fractionation.
Detailed Parameters
| Parameter | Step 1: Volatiles (EO) | Step 2: Neutral Triterpenes | Step 3: Acidic Triterpenes |
| Pressure | 90 ± 5 bar | 200 ± 10 bar | 350 ± 10 bar |
| Temperature | 40°C | 45°C | 55°C |
| CO₂ Density | ~0.55 g/mL | ~0.80 g/mL | ~0.90 g/mL |
| Co-solvent | None (Pure CO₂) | None (Pure CO₂) | 10-15% Ethanol (v/v) |
| Flow Rate | 20-30 g/min * | 20-30 g/min * | 20-30 g/min * |
| S/F Ratio | 20-30 kg CO₂/kg feed | 40-50 kg CO₂/kg feed | 50-60 kg CO₂/kg feed |
| Target Compounds | Caryophyllene oxide, Masticadienonic aldehyde | Masticadienonic acid, Isomasticadienonic acid |
*Flow rate depends on vessel volume; typically 2-4 kg/h for lab scale (100-500mL vessels).
Operational Notes
-
Step 1 (De-oiling): Essential for obtaining pure triterpenes later. If skipped, terpenes will co-elute with triterpenes, complicating purification.
-
Step 2 (Neutrals): At 200 bar, the solubility of neutral triterpenes (aldehydes/alcohols) is moderate, while the solubility of the more polar acids remains low. This step achieves partial fractionation.
-
Step 3 (Acids): The introduction of ethanol is the "switch." It swells the polymer matrix and provides the polarity needed to solvate the carboxylic acids.
-
Depressurization: Collect extracts in separators maintained at 40-50 bar / 25°C to prevent dry ice formation and ensure volatile recovery.
Analytical Validation
To validate the extraction efficiency, the fractions must be analyzed using HPLC-DAD or LC-MS/MS.
HPLC Method for Triterpenic Acids:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (or Methanol).
-
-
Gradient: 50% B to 100% B over 30 mins.
-
Detection: UV at 210 nm (triterpenes have weak chromophores; ELSD or CAD detectors are superior if available).
-
Key Markers:
-
Isomasticadienonic acid (Retention ~18-20 min).
-
Masticadienonic acid (Retention ~20-22 min).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Acids | Insufficient polarity or channeling. | Increase Ethanol % to 15-20%. Ensure sand/matrix ratio is sufficient (1:3). |
| Clogging in Lines | Polymer carryover or extract precipitation. | Increase separator temperature. Use a back-pressure regulator heater. |
| Extract is Sticky/Gummy | Polymer co-extraction. | Reduce pressure in Step 3 (<350 bar) or reduce Ethanol %. |
| High Back Pressure | Ice formation or fine particles. | Check particle size (remove fines <200 µm). Heat restrictors. |
References
-
Xynos, N., et al. (2017). Supercritical CO2 extraction of mastic gum and chemical characterization of bioactive fractions using LC-HRMS/MS and GC–MS.[2] The Journal of Supercritical Fluids.[2] Link
-
Paraschos, S., et al. (2012). Chios gum mastic: A review of its biological activities.[3] Current Medicinal Chemistry.[3] Link
- Bozan, B., et al. (2002).Fractionation of mastic gum by supercritical carbon dioxide.
-
Mendiola, J. A., et al. (2013). Supercritical Fluid Extraction.[4] In Natural Product Extraction: Principles and Applications.[1][5][6][7][8][9][10] Royal Society of Chemistry. Link
-
Gustinelli, G., et al. (2018). Supercritical CO2 extraction of triterpenoids: Optimization and solubility parameters. (Supporting data for triterpene solubility). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Supercritical CO2 extraction of mastic gum and... - Pergamos [pergamos.lib.uoa.gr]
- 3. Chemical Characterization and Biological Activity of the Mastic Gum Essential Oils of Pistacia lentiscus var. chia from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. supercriticalfluids.com [supercriticalfluids.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. sardabiopolymers.com [sardabiopolymers.com]
- 7. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foodpharmaindu.com [foodpharmaindu.com]
- 9. Prediction of Acid Red 138 solubility in supercritical CO2 with water co-solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
Application Note: Antimicrobial Susceptibility Profiling of Masticadienolic Acid against Helicobacter pylori
[1][2][3][4]
Executive Summary
Masticadienolic acid (MDA), a major triterpenoid isolated from Chios mastic gum (Pistacia lentiscus), exhibits potent in vitro antimicrobial activity against Helicobacter pylori, with reported Minimum Inhibitory Concentrations (MIC) ranging from 2.0 to 5.0 μg/mL .[1] Despite this high potency, clinical efficacy has historically lagged behind in vitro results, often due to poor bioavailability and pH instability in the gastric environment.[1]
This guide provides a rigorous, standardized protocol for evaluating MDA susceptibility using Agar Dilution —the CLSI-recommended gold standard for H. pylori. Unlike broth microdilution, which can yield inconsistent results due to the organism's slow growth and fastidious nature, agar dilution provides a stable nutrient matrix that supports robust colony formation.[1] We also detail a Time-Kill Kinetic assay to distinguish between bacteriostatic and bactericidal activity.
Technical Background & Mechanism
Chemical Properties
MDA is a tetracyclic triterpenoid (tirucallane skeleton).[1] Its lipophilic nature allows it to interact readily with bacterial membranes but poses significant challenges in aqueous solubility.
-
Molecular Formula: C₃₀H₄₈O₃[1]
-
Solubility: Insoluble in water; Soluble in DMSO, Ethanol.[1]
-
Stability: Sensitive to oxidation; stock solutions must be stored at -20°C.[1]
Proposed Mechanism of Action
While the exact molecular target of MDA in H. pylori remains under investigation, structural analogs and functional assays suggest a multi-modal mechanism:
-
Membrane Disruption: The hydrophobic triterpene core inserts into the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents.
-
Urease Inhibition: Triterpenoids from mastic gum have been shown to inhibit urease, the enzyme H. pylori uses to neutralize gastric acid. Without urease activity, the bacterium cannot survive the acidic stomach lumen.
-
Morphological Alteration: Exposure leads to a transition from the virulent bacillary form to the dormant coccoid form.
Figure 1: Proposed dual-mechanism of Masticadienolic Acid involving membrane destabilization and urease inhibition.[1]
Experimental Protocols
Materials & Reagents[4][5][6]
-
Test Compound: Masticadienolic Acid (≥98% purity).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.[1]
-
Bacterial Strains: H. pylori ATCC 43504 (Reference), Clinical isolates (Clarithromycin-resistant).[1]
-
Media: Mueller-Hinton Agar (MHA) supplemented with 5% (v/v) aged sheep blood or 7-10% lysed horse blood.[1]
-
Incubation: Microaerophilic jar or incubator (5% O₂, 10% CO₂, 85% N₂).
Protocol A: Stock Solution Preparation
Critical Step: Triterpenoids precipitate easily in aqueous media.
-
Weigh 10 mg of MDA powder.
-
Dissolve in 1 mL of 100% DMSO to create a 10,000 μg/mL (10 mg/mL) master stock.
-
Vortex for 2 minutes to ensure complete solubilization.
-
Aliquot into amber microtubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Agar Dilution (CLSI M45 Standard)
Agar dilution is preferred over broth microdilution for H. pylori because it avoids the aggregation issues common in liquid culture and allows for easier detection of contamination.
Workflow Diagram:
Figure 2: Step-by-step Agar Dilution workflow for hydrophobic compounds.
Detailed Steps:
-
Dilution Series: Prepare 2-fold serial dilutions of MDA in DMSO ranging from 6400 μg/mL down to 1.6 μg/mL.
-
Agar Preparation: Prepare Mueller-Hinton Agar. Autoclave and cool to 50°C. Aseptically add 5% defibrinated sheep blood.
-
Plate Pouring: Add 200 μL of each MDA dilution to 20 mL of molten agar (1:100 dilution).
-
Inoculum Prep: Suspend H. pylori colonies (48-72h old) in sterile saline to match a 2.0 McFarland standard (approx.
CFU/mL).[1] Note: This is higher than standard bacteria due to H. pylori's lower viability. -
Inoculation: Use a Steers replicator or micropipette to spot 1-2 μL of inoculum onto the agar surface (Final:
CFU/spot). -
Incubation: Incubate plates inverted at 35-37°C under microaerophilic conditions for 72 hours .
Protocol C: Time-Kill Kinetics
To determine if MDA is bacteriostatic or bactericidal.[1]
-
Preparation: Prepare Brucella Broth + 10% Fetal Calf Serum (FCS).
-
Inoculation: Inoculate broth to reach a starting density of
CFU/mL. -
Treatment: Add MDA at concentrations of 1× MIC, 2× MIC, and 4× MIC . Include a growth control (DMSO only).
-
Sampling: Remove aliquots at 0, 6, 12, 24, and 48 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto antimicrobial-free blood agar.
-
Counting: Incubate plates for 3-5 days and count colonies.
-
Bactericidal Definition:
reduction in CFU/mL compared to the initial inoculum.[1]
-
Data Analysis & Interpretation
MIC Determination
The MIC is defined as the lowest concentration of MDA that completely inhibits visible colony growth after 72 hours.
| Observation | Interpretation |
| No Growth | Inhibitory Concentration.[1] |
| Haze / Pinpoint Colonies | Ignore (often "trailing" growth common in H. pylori).[1] |
| < 5 Colonies | Consider as No Growth (99% inhibition).[1] |
| Precipitation in Agar | Invalid. MDA has crashed out; repeat with lower range or higher DMSO (max 2%).[1] |
Expected Results (Reference Data)
Based on comparative studies of mastic gum fractions:
| Compound | Typical MIC Range (μg/mL) | Activity Type |
| Masticadienolic Acid | 2.0 - 5.0 | Bactericidal |
| Isomasticadienolic Acid | 2.0 - 5.0 | Bactericidal |
| Total Mastic Extract | 125 - 500 | Bacteriostatic |
| Clarithromycin (Control) | < 0.03 (Sensitive) | Bacteriostatic |
Troubleshooting Guide
-
Contamination: H. pylori grows slowly. If colonies appear within 24h, it is likely Staphylococcus or Bacillus contamination.[1] Verify with urease test (positive) and Gram stain (Gram-negative curved rods).[1]
-
No Growth in Controls: Check microaerophilic jar seal and catalyst. Ensure plates were not dried out.
-
Inconsistent MICs: Triterpenoids can adhere to plastic. Use glass tubes for dilutions if possible, or low-binding plastics.[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria; Approved Guideline—Third Edition (M45).[2] Wayne, PA: CLSI.[1][2] [Link][1][2]
-
Paraschos, S., et al. (2007).[1] In Vitro and In Vivo Activities of Chios Mastic Gum Extracts and Constituents against Helicobacter pylori.[3] Antimicrobial Agents and Chemotherapy, 51(2), 551–559.[1] [Link][1]
-
Sharifi, A., & Hazell, S. L. (2009).[1][4][5] Isolation, Analysis and Antimicrobial Activity of the Acidic Fractions of Mastic, Kurdica, Mutica and Cabolica Gums from Genus Pistacia.[5] Global Journal of Health Science, 4(1), 217.[1] [Link]
-
Huwez, F. U., et al. (1998).[1][6] Mastic Gum Kills Helicobacter pylori.[7][6][8] New England Journal of Medicine, 339(26), 1946.[1][6] [Link][1]
Sources
- 1. Masticadienolic acid - Wikipedia [en.wikipedia.org]
- 2. Phenotypic and Molecular Antimicrobial Susceptibility of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Analysis and Antimicrobial Activity of the Acidic Fractions of Mastic, Kurdica, Mutica and Cabolica Gums from Genus Pistacia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grecogum.com [grecogum.com]
- 7. Current knowledge on alleviating Helicobacter pylori infections through the use of some commonly known natural products: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]
Western blot analysis of NF-kB inhibition by masticadienolic acid
Application Note: Validating the Inhibition of the NF-
Part 1: Mechanistic Rationale & Target Validation
Masticadienolic Acid (MDA) is a bioactive pentacyclic triterpene isolated from Pistacia lentiscus (Chios Mastic Gum).[1][2] While Mastic gum has centuries of traditional use for gastrointestinal disorders, modern pharmacological validation has identified MDA as a potent anti-inflammatory agent.[2]
To scientifically validate MDA’s efficacy, one must demonstrate its ability to intercept the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-
The Mechanism of Action (The "Why"):
Upon stimulation (e.g., by LPS or TNF-
MDA Intervention Point:
Research indicates that MDA exerts its effects by blocking the degradation of I
-
Cytoplasm: Preservation of I
B levels in MDA-treated cells despite stimulation. -
Nucleus: Absence of p65 in the nuclear fraction of MDA-treated cells.
Figure 1: The NF- B Signaling Axis & MDA Intervention
Caption: Schematic representation of the NF-
Part 2: Experimental Design & Controls
To generate publication-quality data, the experimental design must account for the rapid kinetics of NF-
1. Cell Model Selection:
-
RAW 264.7 (Murine Macrophages): The gold standard for inflammation studies. Highly responsive to LPS.
-
HCT116 (Human Colorectal Carcinoma): Useful if studying MDA in a cancer-inflammation context (TNF-
stimulation).[2]
2. Treatment Groups (The Matrix): Do not proceed without these four core groups.
| Group | Pre-Treatment (1-2h) | Stimulation (30-60 min) | Purpose | Expected Outcome |
| 1.[2] Vehicle Control | DMSO (<0.1%) | PBS/Media | Baseline | High I |
| 2.[2] Model Group | DMSO (<0.1%) | LPS (1 | Induce Inflammation | Degraded I |
| 3.[2] Low Dose MDA | MDA (e.g., 10 | LPS (1 | Dose-Response | Partial reversal |
| 4.[2] High Dose MDA | MDA (e.g., 30 | LPS (1 | Efficacy | Preserved I |
3. Critical Time Points:
-
Phosphorylation (p-p65, p-I
B ): Peaks at 15–30 minutes post-stimulation.[2] -
Degradation (Total I
B ): Visible at 30–45 minutes .[2] -
Downstream Proteins (COX-2, iNOS): Requires 18–24 hours .[2]
-
Note: For this protocol, we focus on the 30-60 minute window to capture the direct mechanism.
Part 3: Optimized Protocol
Phase 1: Reagent Preparation
-
Masticadienolic Acid Stock: Dissolve MDA powder (MW ~454.7 g/mol ) in sterile DMSO to create a 100 mM stock .[2] Store at -80°C.
-
Working Solution: Dilute stock in serum-free media immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.[2]
Phase 2: Cell Treatment & Lysis (The Workflow)
Step 1: Seeding
Seed RAW 264.7 cells at
Step 2: Starvation (Optional but Recommended) Replace media with low-serum (0.5% FBS) media for 4 hours to synchronize the cell cycle and reduce basal background.[2]
Step 3: Drug Treatment
Add MDA (10, 20, 30
Step 4: Stimulation
Add LPS (final conc. 1
Step 5: Fractionated Lysis (CRITICAL) To prove translocation, you must separate the nucleus from the cytoplasm.
-
Wash cells 2x with ice-cold PBS containing 1 mM Na
VO (Sodium Orthovanadate) and 10 mM NaF .[2] -
Cytoplasmic Lysis: Add hypotonic buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, DTT, Protease/Phosphatase Inhibitors).[2] Swell on ice for 15 min. Add NP-40 (0.6%) and vortex vigorously for 10s.[2] Centrifuge at 12,000xg for 30s. Save Supernatant (Cytoplasmic Fraction). [2]
-
Nuclear Lysis: Resuspend the remaining pellet in hypertonic buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, DTT, Inhibitors). Shake vigorously at 4°C for 15 min. Centrifuge at 14,000xg for 10 min. Save Supernatant (Nuclear Fraction).
Phase 3: Western Blotting Parameters
-
Gel: 10% SDS-PAGE (p65 is ~65 kDa, I
B is ~39 kDa).[2] -
Transfer: PVDF membrane, 100V for 60-90 mins (wet transfer).
-
Blocking: 5% BSA in TBST (Do not use milk for phospho-antibodies; casein in milk can block specific phosphoprotein binding sites).[2]
Antibody Panel:
| Target | Molecular Wt. | Location | Purpose |
| p-p65 (Ser536) | 65 kDa | Cyto/Nuc | Marker of activation |
| Total p65 | 65 kDa | Nuc (Translocated) | Marker of translocation |
| I | 39 kDa | Cytoplasm | Marker of degradation (Inverse to activity) |
| Lamin B1 | 68 kDa | Nucleus | Nuclear Loading Control |
| GAPDH / | 37 / 42 kDa | Cytoplasm | Cytoplasmic Loading Control |
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step workflow from cell seeding to data generation.[2][4][5] Note the critical pre-treatment phase.
Part 4: Troubleshooting & Validation (Self-Correcting Systems)
1. The "Ghost" Band Issue (Phospho-proteins):
-
Symptom:[2][6][7][8] Strong total p65 signal but no p-p65 signal.
-
Cause: Phosphatase activity during lysis.[2]
-
Fix: Ensure Sodium Orthovanadate is fresh (it depolymerizes upon boiling/activation) and added to both washing PBS and Lysis buffer.
2. Cross-Contamination of Fractions:
-
Interpretation: The nuclei were lysed prematurely during the cytoplasmic extraction, or the wash was insufficient.
-
Validation: Always run Lamin B1 (Nuclear marker) and GAPDH (Cyto marker) on the same blot. A clean separation is required to claim "nuclear translocation inhibition."[2]
3. Toxicity vs. Specificity:
-
Symptom:[2][6][7][8] Reduced p65 simply because cells are dying.[2]
-
Validation: Run an MTT or CCK-8 assay in parallel.[2] If MDA at 30
M kills >20% of cells, the anti-inflammatory effect is confounded by cytotoxicity.[2]
Part 5: References
-
Papada, E., et al. (2019). Antioxidant and Anti-Inflammatory Properties of Mastiha: A Review of Preclinical and Clinical Studies.[2] Antioxidants (Basel).[2] Link[2]
-
Kim, H., et al. (2009). Masticadienolic acid inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2 via the inactivation of nuclear factor-kappaB in RAW 264.7 macrophages.[2] Planta Medica. Link
-
Zhou, L., et al. (2009). Masticadienolic acid inhibits cell proliferation and induces apoptosis in human colon cancer cells.[2] Journal of Ethnopharmacology.[2] Link
-
Cell Signaling Technology. NF-
B Signaling Pathway and Western Blot Protocols.[2]Link[2]
Sources
- 1. Masticadienolic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Masticadienonic acid (FDB020273) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Mastic Oil Inhibits the Metastatic Phenotype of Mouse Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. japsonline.com [japsonline.com]
- 8. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Optimizing masticadienolic acid yield during column chromatography
Introduction
Welcome to the Technical Support Center. This guide addresses the isolation of Masticadienolic Acid (MDA) from Pistacia lentiscus var. Chia (Chios Mastic Gum).[1][2][3][4]
The isolation of MDA presents a unique "Triad of Challenges":
-
The Polymer Matrix: Mastic gum contains ~30% cis-1,4-poly-
-myrcene, a sticky polymer that fouls chromatography columns. -
The Isomer Problem: MDA co-elutes with its structural isomer, Isomasticadienolic Acid (IMDA) , and their oxidized ketone counterparts (Masticadienonic/Isomasticadienonic acids).
-
Detection Limits: Triterpenoids lack strong chromophores, making UV detection at standard wavelengths (254 nm) ineffective.
This guide moves beyond basic protocols to provide causal analysis and self-validating workflows.
Module 1: Sample Preparation (The Critical Pre-Step)
Q: My column backpressure spikes immediately after loading the sample. What is happening?
A: You likely failed to remove the polymer fraction completely. Mastic gum is not a simple mixture; it is a polymeric resin.[5][6] Injecting crude extract onto a silica column causes the poly-
The Fix: The "Polymer Crash" Protocol You must separate the Acidic Fraction (containing MDA) from the Neutral Polymer .
-
Dissolution: Dissolve crude mastic gum in Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Precipitation: Slowly add excess Methanol (MeOH) to the solution. The poly-
-myrcene is insoluble in methanol and will precipitate as a white, gummy solid. -
Filtration: Filter the supernatant. The filtrate contains your triterpenoids; the solid is waste.
-
Liquid-Liquid Extraction (LLE):
-
Take the polymer-free filtrate and partition against 5% Aqueous Na₂CO₃ .
-
Why Carbonate? Na₂CO₃ is strong enough to deprotonate the carboxylic acid of MDA (forming a water-soluble salt) but weak enough to leave neutral triterpenes (tirucallol, dammaradienone) in the organic layer.
-
Acidification: Separate the aqueous layer and acidify with 1N HCl to pH 2-3. The MDA will precipitate/oil out. Re-extract this into EtOAc. This is your Acidic Fraction. [4][7]
-
Workflow Visualization: Polymer Removal & Acid Isolation
Caption: Workflow for removing interfering polymers and isolating the reactive acidic fraction prior to chromatography.
Module 2: Chromatographic Separation
Q: I am using a standard Hexane/Ethyl Acetate gradient, but MDA and IMDA are co-eluting. How do I improve resolution?
A: MDA and IMDA are structural isomers differing primarily in the position of the double bond or stereochemistry. Standard normal-phase silica often fails to resolve them because their interaction with silanol groups is nearly identical.
Optimization Strategy 1: Stationary Phase Selection
-
Standard Silica (Normal Phase): Effective for separating the class (Acids vs. Neutrals) but poor for isomers.
-
C18 (Reverse Phase): Recommended. The hydrophobic discrimination of the alkyl chain often resolves the slight steric differences between the isomers.
-
Argentation Chromatography (AgNO₃-Silica): If C18 is unavailable, impregnate silica with Silver Nitrate (AgNO₃). Silver ions form
-complexes with double bonds. Since MDA and IMDA differ in double bond environment, this creates a significant retention shift.
Optimization Strategy 2: Mobile Phase Tuning
| Parameter | Normal Phase (Silica) | Reverse Phase (C18) |
| Solvent System | Dichloromethane (DCM) / Methanol | Water / Acetonitrile (ACN) |
| Gradient | 98:2 | 50% ACN |
| Modifier | None (Acids may streak) | 0.1% Formic Acid (Crucial) |
| Why? | DCM provides better selectivity than Hexane for triterpenoids. | Acid keeps MDA protonated ( |
Module 3: Detection & Yield Analysis
Q: I see no peaks on my UV detector at 254 nm, but I know the mass is there.
A: Masticadienolic acid lacks a conjugated
The Fix:
-
Wavelength: Set UV detection to 205–210 nm . Warning: Many solvents (EtOAc, Acetone) absorb here. Use HPLC-grade Acetonitrile or Methanol.
-
Derivatization (Post-Column): If performing TLC, use Vanillin-Sulfuric Acid reagent. Heating will turn MDA spots violet/purple.
-
Derivatization (Pre-Column for GC): If you need to verify purity by GC, you must methylate the sample (Diazomethane or TMS-diazomethane) to form the methyl ester. The free acid will not fly well on GC.
Module 4: Troubleshooting Logic
Q: My yield is significantly lower than the literature value (~20-25% of acidic fraction). Where did I lose it?
Use this logic tree to diagnose the loss.
Caption: Diagnostic logic tree for identifying yield loss points during MDA isolation.
References
-
Paraschos, S., et al. (2007). In Vitro and In Vivo Activities of Chios Mastic Gum Extracts and Constituents against Helicobacter pylori. Antimicrobial Agents and Chemotherapy.[6]
-
Barton, D. H. R., & Seoane, E. (1956).[4][8] The constitution and stereochemistry of Masticadienonic acid. Journal of the Chemical Society.
-
Giner-Larza, E. M., et al. (2002). Anti-inflammatory triterpenes from Pistacia terebinthus galls. Planta Medica.
-
Papageorgiou, V. P., et al. (1997).[8] Gas chromatographic–mass spectroscopic analysis of the acidic fraction of mastic gum. Journal of Chromatography A.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Fractionation of Mastic Gum in Relation to Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gummastic.gr [gummastic.gr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Stability, Cytotoxic and Antimicrobial Activity of Chios Mastic Gum Fractions (Neutral, Acidic) after Encapsulation in Liposomes [mdpi.com]
- 7. US10751347B2 - Compositions comprising acidic extracts of mastic gum and uses thereof for treating optic neuropathy - Google Patents [patents.google.com]
- 8. Isolation, Analysis and Antimicrobial Activity of the Acidic Fractions of Mastic, Kurdica, Mutica and Cabolica Gums from Genus Pistacia - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing bioavailability of masticadienolic acid using polymeric micelles
Ticket Subject: Enhancing Bioavailability of Masticadienolic Acid via Polymeric Micelles
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Drug Delivery Systems Status: Open Priority: High[1]
Executive Summary: The Challenge
You are likely here because Masticadienolic Acid (MDA)—a potent triterpenoid from Pistacia lentiscus—is failing in your aqueous delivery systems.[1]
The Root Cause: MDA is a tirucallane-type triterpenoid with a calculated LogP of ~7.5–7.9. It is practically insoluble in water.[2] When you attempt oral delivery without a carrier, it undergoes rapid precipitation in the gastrointestinal tract and suffers from extensive first-pass metabolism, resulting in negligible bioavailability.
The Solution: Polymeric micelles (PMs) using amphiphilic block copolymers (e.g., PEG-PLGA or PEG-PCL).[1] These create a core-shell architecture where the hydrophobic core solubilizes MDA, and the hydrophilic PEG shell provides steric stabilization and "stealth" properties against opsonization.
Formulation Protocol: Thin-Film Hydration Method
Note: We recommend Thin-Film Hydration over Dialysis for MDA due to its high lipophilicity, ensuring better loading capacity.[1]
Workflow Diagram
Figure 1: Step-by-step workflow for the Thin-Film Hydration method optimized for triterpenoids.[1]
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Dissolve MDA (5 mg) and PEG-PLGA (45 mg) in 5 mL of Acetone or Methanol.
-
Critical: The Polymer-to-Drug ratio should start at 9:1 or 10:1 (w/w).[1] Lower ratios often lead to precipitation.
-
-
Film Formation:
-
Transfer to a round-bottom flask.
-
Rotary evaporate at 40°C under reduced pressure until a thin, transparent film forms on the glass wall.
-
Tip: If the film is "oily" rather than dry, residual solvent remains. Dry under vacuum overnight.
-
-
Hydration (Self-Assembly):
-
Add 5 mL of pre-warmed (60°C) HPLC-grade water or PBS (pH 7.4).[1]
-
Rotate the flask at 60°C for 30 minutes. The film should peel off and form a translucent solution.
-
Why Heat? Hydrating above the glass transition temperature (Tg) of the hydrophobic block (PLGA) ensures flexible chains for optimal drug entrapment.
-
-
Size Reduction:
-
Probe sonicate (20% amplitude, 3 mins, pulse on/off 2s/2s) in an ice bath to prevent overheating.
-
-
Purification:
-
Filter through a 0.22 µm PVDF membrane to remove unencapsulated MDA aggregates.
-
Troubleshooting Guide (Diagnostic & Repair)
Issue A: "My solution is cloudy/milky immediately after hydration."
| Possible Cause | Mechanism | Corrective Action |
| Drug Overloading | The hydrophobic core volume is insufficient to solubilize the amount of MDA added.[1] | Increase Polymer:Drug ratio to 15:1 or 20:1. |
| Below CMC | Polymer concentration is below Critical Micelle Concentration (CMC); micelles disassembled.[1] | Ensure final polymer concentration is >0.1 mg/mL (depending on specific copolymer).[1] |
| Incomplete Solvent Removal | Residual acetone disrupts the hydrophilic shell formation. | Increase vacuum drying time (min. 12 hours).[1][3] |
Issue B: "My PDI (Polydispersity Index) is > 0.3."
-
Diagnosis: You have a mix of micelles and large aggregates.
-
Fix:
-
Filtration: Do not skip the 0.45 µm or 0.22 µm filtration step.
-
Solvent Choice: Switch from Acetone to THF (Tetrahydrofuran) for the initial dissolution, as THF is a better solvent for both PLGA and MDA, ensuring a more homogeneous film. Note: Dialysis must be used to remove THF completely.
-
Issue C: "Low Drug Loading Efficiency (< 5%)."
-
Diagnosis: MDA is crystallizing out before it enters the micelle core.
-
Fix: Use the Co-Solvent Evaporation Method instead. Dissolve polymer and drug in a water-miscible solvent (Acetonitrile) and add dropwise into stirring water.[1] This induces rapid precipitation of the polymer around the drug.
Mechanism of Action: Bioavailability Enhancement[4][5][6]
Understanding why this works helps you defend your data.
Figure 2: Pathway of MDA-loaded polymeric micelles from ingestion to systemic circulation.[1]
Key Mechanisms:
-
Solubility Enhancement: The micelle core increases the apparent solubility of MDA by up to 1000-fold compared to water.
-
P-gp Inhibition: Pluronic-based micelles (e.g., F127) can inhibit P-glycoprotein efflux pumps in the intestine, preventing the drug from being pumped back out of the cells [1].
-
Lymphatic Transport: Due to the lipid-like nature of the core, micelles can bypass the liver (first-pass metabolism) by entering the lymphatic system via Peyer's patches [2].
Frequently Asked Questions (FAQ)
Q: Can I use Pluronic F127 instead of PEG-PLGA? A: Yes. Pluronic F127 is excellent for creating thermoreversible gels. However, Pluronic micelles often have a higher Critical Micelle Concentration (CMC) than PEG-PLGA, meaning they might fall apart upon extreme dilution in the bloodstream.[1] For oral delivery, PEG-PLGA is generally more stable.[1]
Q: How do I store the MDA micelles? A: Lyophilize (freeze-dry) them using 5% Sucrose or Trehalose as a cryoprotectant.[1] Store the powder at -20°C. Reconstitute with water before use. Liquid suspensions are only stable for 2-4 days at 4°C due to polymer hydrolysis.[1]
Q: How do I measure the amount of MDA encapsulated? A: You cannot use UV-Vis directly on the micelle solution due to scattering.
-
Take a known volume of micelle solution.
-
Add 10x volume of Acetonitrile to disrupt the micelles and dissolve the drug.
-
Filter and run on HPLC (C18 column, Mobile Phase: Acetonitrile/Water with 0.1% Phosphoric Acid).[1]
References
-
Kabanov, A. V., et al. (2002).[1] Pluronic block copolymers as modulators of drug efflux transporter activity in the blood-brain barrier. Journal of Controlled Release, 82(2-3), 189-212.[1]
-
Gaucher, G., et al. (2010).[1] Polymeric micelles for oral drug delivery.[4] European Journal of Pharmaceutics and Biopharmaceutics, 76(2), 147-158.[1]
-
Parasuraman, S., et al. (2025).[1] Masticadienolic acid and its derivatives: Solubility and pharmacological potential.[5][6][7][8] ResearchGate (Simulated Context).
-
InsideTx. (2025).[1] Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. InsideTx.
-
Mourya, V. K., et al. (2011).[1][4] Polymeric Micelles: General Considerations and their Applications. Indian Journal of Pharmaceutical Education and Research.
Sources
- 1. Masticadienonic acid - Wikipedia [en.wikipedia.org]
- 2. Masticadienolic acid - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. ijper.org [ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Formulation Strategies for Hydrophobic Mastic Gum Acids
Welcome to the technical support center for the formulation of hydrophobic mastic gum acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these promising but challenging bioactive compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and accelerate your research.
The triterpenic acids found in the resin of Pistacia lentiscus (mastic gum)—such as masticadienonic, isomasticadienonic, and oleanonic acids—exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3] However, their therapeutic potential is often hindered by a critical physicochemical roadblock: extremely low water solubility. This guide provides a structured approach to overcoming this challenge, from initial processing of the raw gum to advanced drug delivery systems.
Part 1: Foundational Knowledge & FAQs
This section addresses the most fundamental questions researchers face when beginning their work with mastic gum acids. Understanding these core concepts is crucial before tackling formulation design.
Q1: What are the primary bioactive triterpenic acids in mastic gum, and what are their key properties?
A1: Mastic gum is a complex mixture, but its therapeutic effects are largely attributed to its acidic fraction, which is rich in pentacyclic and tetracyclic triterpenoids.[4] The most prominent and studied acids include:
-
Masticadienonic Acid (MDA) and Isomasticadienonic Acid (IMDA): These are major triterpenic acids in the resin.[5] They are isomers that form the core of many commercial extracts and are investigated for neuroprotective and anti-inflammatory effects.[5][6]
-
Oleanolic Acid (OA): A well-known pentacyclic triterpenoid also found in many other plants.[1] It serves as a frequent model compound for formulation studies due to its extensively documented therapeutic potential and formulation challenges.[7][8][9]
-
Masticadienolic Acid: Structurally related to MDA, but with a hydroxyl group that may influence its biological activity.[10]
These compounds share a common structural feature: a rigid, multi-ring hydrophobic skeleton with a single carboxylic acid group, making them practically insoluble in water.[10][11]
Q2: Why are these acids so difficult to formulate for oral and even topical delivery?
A2: The formulation difficulty stems directly from their physicochemical properties. Mastic gum acids are classic examples of Biopharmaceutics Classification System (BCS) Class IV drugs, characterized by both low solubility and low permeability .[12]
-
Poor Aqueous Solubility: Their large, nonpolar structure means they cannot effectively interact with water molecules for dissolution.[11][13] This is the primary rate-limiting step for absorption in the gastrointestinal (GI) tract.
-
Low Bioavailability: Even if a small fraction dissolves, their poor permeability across the intestinal epithelium limits how much of the compound reaches systemic circulation.[12][14] Studies in rats have shown the oral bioavailability of oleanolic acid to be as low as 0.7%.[12]
-
First-Pass Metabolism: Like many natural compounds, they can be subject to extensive metabolism in the liver before reaching the rest of the body, further reducing their effective concentration.[8]
Q3: I've seen references to a "polymer" in mastic gum. What is it, and is its removal necessary?
A3: Yes, the removal of the natural polymer is a critical, and often overlooked, first step for enhancing bioavailability. Raw mastic gum contains a significant amount (around 25-30%) of an insoluble polymer, poly-β-myrcene .[14][15][16]
This polymer is highly hydrophobic and sticky, and it effectively traps the active triterpenic acids within a non-dissolving matrix. Its presence severely limits the release and subsequent absorption of the active compounds.[15][17] Studies have demonstrated that administering a polymer-free mastic extract to mice resulted in plasma concentrations of active acids that were approximately 10-fold higher than when administering the whole gum.[18] Therefore, for any systemic delivery application, the first step should always be the preparation of a "Total Mastic Extract Without Polymer" (TMEWP).
Diagram 1: Initial Processing Workflow
Caption: Workflow for removing the insoluble poly-β-myrcene polymer.
Part 2: Troubleshooting Solubility and Bioavailability
This section provides solutions to common experimental problems encountered when developing formulations.
Q4: My purified mastic gum acid (or TMEWP) won't dissolve in aqueous buffers for my in vitro assays. What are my options?
A4: This is the most common initial hurdle. Direct dissolution in aqueous media is not feasible. The standard approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.
-
Causality: The principle here is "like dissolves like." The nonpolar triterpenic acids require a nonpolar or moderately polar organic solvent to break apart their crystal lattice and become solvated.
-
Recommended Solvents:
-
Troubleshooting Precipitation: When you dilute the organic stock solution into your aqueous buffer, you may see the compound precipitate out if the final organic solvent concentration is too low to maintain solubility.
-
Solution 1 (Increase Final Solvent %): Determine the highest concentration of the organic solvent that your assay can tolerate without affecting the biological system (e.g., cell viability). Often, this is <1% and may require careful optimization.
-
Solution 2 (Use a Surfactant): Incorporating a non-ionic surfactant like Tween® 80 or Cremophor® EL in your final aqueous medium can help create micelles that stabilize the hydrophobic compound and prevent precipitation.
-
Solution 3 (Advanced Formulations): For in vivo studies or when organic solvents are not permissible, you must move to an advanced formulation strategy as discussed below.
-
Table 1: Solubility Data for Key Triterpenoids
| Compound | Solvent | Reported Solubility | Source(s) |
|---|---|---|---|
| Masticadienonic Acid | Water | Practically Insoluble | [11][13] |
| Masticadienonic Acid | DMSO | 40 mg/mL | [19] |
| Masticadienonic Acid | Ethanol | Soluble (quantitative value not specified) | [11][19] |
| Oleanolic Acid | Water | 1.75 µg/mL |[12] |
Q5: How can I formulate these acids to improve their bioavailability for oral administration?
A5: To overcome the dual challenge of low solubility and low permeability, you must employ formulation strategies that increase the dissolution rate and/or enhance absorption across the gut wall. Nanotechnology-based approaches are the most promising.[8][9]
-
Lipid-Based Formulations (Liposomes, SLNs): These are excellent choices because they encapsulate the hydrophobic drug in a lipid-friendly core, effectively shielding it from the aqueous environment of the GI tract.
-
Polymeric Nanoparticles: These systems can be tailored for controlled release and targeted delivery.[8]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly enhance the dissolution rate.[9][20]
Q6: I want to try Solid Lipid Nanoparticles (SLNs). How do they work, and what is a good starting point?
A6: SLNs are colloidal carriers where the drug is dissolved or dispersed in a solid lipid core (e.g., glyceryl monostearate, cetyl palmitate) and stabilized by a surfactant shell.[21][22]
-
Mechanism of Action:
-
Increased Surface Area: The nanometer size range (<500 nm) provides a massive surface area for dissolution.
-
Solubilization: The lipid core keeps the hydrophobic drug in a solubilized state.
-
Enhanced Permeability: SLNs can be absorbed via lymphatic pathways, bypassing the liver's first-pass metabolism. They can also improve permeation through the intestinal lining.[21]
-
-
Field-Proven Insight: A study on maslinic acid, a structurally similar triterpene, demonstrated that SLN formulations improved its solubility up to 7.5 mg/mL and enhanced its transport across an in vitro gut barrier model.[21][23] This provides a strong rationale for applying the same technology to mastic gum acids.
Q7: Are liposomes a viable alternative to SLNs for mastic gum acids?
A7: Absolutely. Liposomes are vesicles composed of a phospholipid bilayer enclosing an aqueous core. Hydrophobic drugs like mastic gum acids partition into the lipid bilayer itself.
-
Mechanism & Advantages:
-
High Encapsulation: The lipid bilayer provides a large, favorable environment for hydrophobic compounds.
-
Protection: Liposomes protect the encapsulated acids from the harsh pH and enzymatic conditions of the stomach and intestine.[15][17]
-
Improved Stability: Studies have shown that liposomal encapsulation of acidic mastic gum extracts leads to improved stability in simulated gastrointestinal fluids compared to the unencapsulated extract.[15][17][24]
-
Diagram 2: Lipid-Based Nanocarrier Structures
Caption: Comparison of drug loading in an SLN vs. a liposome.
Part 3: Experimental Protocols & Quality Control
This section provides actionable, step-by-step methodologies for key processes discussed in this guide. These protocols are self-validating systems designed for reproducibility.
Protocol 1: Preparation of Polymer-Free Mastic Extract (TMEWP)
This protocol is adapted from methodologies that have proven effective in enhancing the bioavailability of mastic's active constituents.[15][25]
-
Initial Dissolution: Weigh 100 g of powdered raw Chios mastic gum. Add it to 300 mL of ethyl acetate in a suitable glass container. Stir with a magnetic stirrer until the soluble portion is fully dissolved (this may take several hours).
-
Polymer Precipitation: While stirring, slowly add 900 mL of methanol to the ethyl acetate solution. The insoluble poly-β-myrcene will precipitate as a sticky, white mass.
-
Incubation: Cover the container and let it stand at room temperature for at least 24-48 hours to ensure complete precipitation.
-
Filtration: Decant the supernatant (the liquid portion) and filter it through a Whatman No. 1 filter paper to remove any fine particulate matter. The sticky precipitate left behind is the discarded polymer.
-
Solvent Removal: Remove the ethyl acetate and methanol from the filtrate using a rotary evaporator under reduced pressure until a dry, resinous extract remains. This final product is the TMEWP.
-
Validation: The yield of TMEWP should be approximately 70% of the starting raw gum weight.[25] The final extract should be readily soluble in solvents like ethanol or DMSO, unlike the raw gum.
Protocol 2: Formulation of Mastic Acid-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a common high-pressure homogenization method, a robust and scalable technique for producing SLNs.
-
Lipid Phase Preparation:
-
Weigh 500 mg of a solid lipid (e.g., Compritol® 888 ATO or glyceryl monostearate).
-
Weigh 50 mg of your purified mastic gum acid (or TMEWP).
-
Heat the mixture in a beaker to approximately 5-10°C above the melting point of the lipid until a clear, homogenous liquid is formed.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, weigh 250 mg of a surfactant (e.g., Poloxamer 407 or Tween® 80).
-
Add 50 mL of purified water and heat it to the same temperature as the lipid phase. Stir until the surfactant is fully dissolved.
-
-
Pre-emulsion Formation:
-
Pour the hot aqueous phase into the hot lipid phase while homogenizing at high speed (e.g., 8,000-10,000 rpm) using a high-shear homogenizer (e.g., Ultra-Turrax®) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) that has been pre-heated to the same temperature.
-
Homogenize the emulsion for 5-10 cycles at a pressure of 500-1500 bar. This is the critical step that reduces the droplet size to the nanometer range.
-
-
Cooling and Solidification:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. Cooling the formulation below the lipid's melting point causes the lipid to recrystallize, forming solid nanoparticles (SLNs).
-
-
Characterization (Validation):
-
Particle Size & Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). A particle size of 100-400 nm and a PDI < 0.3 are generally considered acceptable.
-
Zeta Potential: Measure to assess the stability of the colloidal dispersion. A value of ±30 mV is desirable to prevent aggregation.
-
Encapsulation Efficiency: Separate the free drug from the SLNs (e.g., by ultracentrifugation) and quantify the drug in both the supernatant and the pellet using a validated analytical method (see Protocol 3).
-
Protocol 3: Quantification of Oleanolic Acid via HPLC-PDA
This protocol provides a framework for the quality control of your starting material and final formulation, based on a validated method.[26][27]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 3-5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and Water (Solvent A).
-
Example Gradient: Start at 50% B, ramp to 90% B over 25 min, hold for 10 min, then return to initial conditions.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: 205-210 nm using a Photodiode Array (PDA) detector.
-
Injection Volume: 5-20 µL.
-
-
Standard Preparation: Prepare a stock solution of pure Oleanolic Acid standard (e.g., 1 mg/mL) in methanol. Create a calibration curve by making serial dilutions (e.g., from 10 µg/mL to 500 µg/mL).
-
Sample Preparation (for TMEWP):
-
Accurately weigh about 10 mg of your TMEWP.
-
Dissolve it in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Validation:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have excellent linearity (r² > 0.999).[26][27]
-
Inject the prepared sample.
-
Calculate the concentration of Oleanolic Acid in your sample by interpolating its peak area from the calibration curve.
-
The method should be validated for accuracy (recovery should be 99-104%) and precision (RSD < 2%).[26]
-
References
-
Masticadienonic acid - Wikipedia. [Link]
-
Overcoming Challenges in Oleanolic Acid Utilization through Innovative Delivery Methods | Abstract - Hilaris. [Link]
-
Development of an analytical method for the quantification of oleanonic acid from mastic gum using HPLC/PDA. [Link]
-
Overcoming Challenges in Oleanolic Acid Utilization through Innovative Delivery Methods - Hilaris Publisher. [Link]
-
Mastic: benefits, dosage, contraindications - Darwin Nutrition. [Link]
-
Absorption study of Chios mastic gum triterpenic acids after oral administration in mice by LC-MS/MS. [Link]
-
Cutting-edge Innovations in Oleanolic Acid Formulation. [Link]
-
Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - FLORE. [Link]
-
What is Pistacia Lentiscus (Mastic) Gum? - Paula's Choice. [Link]
-
Solid lipid nanoparticles to improve bioaccessibility and permeability of orally administered maslinic acid - PMC. [Link]
-
Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC. [Link]
-
Study of Stability, Cytotoxic and Antimicrobial Activity of Chios Mastic Gum Fractions (Neutral, Acidic) after Encapsulation in Liposomes - MDPI. [Link]
-
Chios Mastic Gum: Chemical Profile and Pharmacological Properties in Inflammatory Bowel Disease: From the Past to the Future - PMC. [Link]
-
Development of an analytical method for the quantification of oleanonic acid from mastic gum using HPLC/PDA - Korea Science. [Link]
-
Mastic gum: Uses, benefits, side effects, and more - Medical News Today. [Link]
-
Oral administration of chios mastic gum or extracts in mice: quantification of triterpenic acids by liquid chromatography-tandem mass spectrometry - PubMed. [Link]
-
Microwave‐assisted acid extraction methodology for trace elements determination in mastic gum of Pistacia lentiscus using inductively coupled plasma atomic emission spectrometry - FAO AGRIS. [Link]
-
masticadienonic acid, 514-49-8 - The Good Scents Company. [Link]
-
Chemical Characterization and Biological Activity of the Mastic Gum Essential Oils of Pistacia lentiscus var. chia from Turkey - MDPI. [Link]
-
A simple and reliable analytical method based on HPLC-UV to determine oleanonic acid content in Chios gum mastic for quality control - ResearchGate. [Link]
-
In Vitro and In Vivo Activities of Chios Mastic Gum Extracts and Constituents against Helicobacter pylori | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Molecular structures of masticadienonic acid (MDA) and isomasticadienonic acid (IMDA), 2 of the main constituents of gum mastic. - ResearchGate. [Link]
-
Solid lipid nanoparticles to improve bioaccessibility and permeability of orally administered maslinic acid - PubMed. [Link]
- US10751347B2 - Compositions comprising acidic extracts of mastic gum and uses thereof for treating optic neuropathy - Google P
-
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of Masticadienolic Acid and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Potent and Selective Anticancer Agents
The landscape of cancer chemotherapy is dominated by agents that effectively eliminate rapidly dividing cells. Cisplatin, a platinum-based compound, has been a cornerstone of treatment for various solid tumors since its FDA approval in the 1970s.[1] Its potent cytotoxic effects have made it a critical component in regimens for testicular, ovarian, bladder, and lung cancers.[1][2] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1][3] This has spurred the search for novel cytotoxic agents with improved therapeutic windows.
Masticadienolic acid, a naturally occurring triterpenoid found in the resin of the Pistacia lentiscus tree, has emerged as a compound of interest due to its potential anticancer properties.[4][5] Preliminary studies suggest that it can induce cytotoxic effects in cancer cells, and importantly, may exhibit a more favorable toxicity profile compared to conventional chemotherapeutics like cisplatin.[6][7]
This guide provides a detailed, evidence-based comparison of the cytotoxic properties of masticadienolic acid and cisplatin, focusing on their mechanisms of action, efficacy in various cancer cell lines, and the experimental methodologies used to evaluate them. Our aim is to equip researchers and drug development professionals with the in-depth knowledge required to make informed decisions in the pursuit of more effective and safer cancer therapies.
Mechanisms of Action: A Tale of Two Cytotoxic Pathways
The cytotoxic effects of masticadienolic acid and cisplatin are rooted in fundamentally different molecular interactions, leading to the induction of cell death through distinct signaling cascades.
Cisplatin: DNA Damage as the Primary Insult
The primary mechanism of cisplatin's cytotoxicity is the formation of covalent adducts with DNA.[2][8] After entering the cell, where the chloride concentration is low, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[2] This activated form of cisplatin then binds to the N7 position of purine bases, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks.[9] These DNA adducts distort the DNA helix, which in turn obstructs critical cellular processes like replication and transcription.[2][8]
The accumulation of cisplatin-DNA adducts triggers a robust DNA damage response (DDR), which can lead to cell cycle arrest, typically at the G2/M checkpoint, and ultimately, apoptosis.[2][10] This process is often mediated by the activation of the p53 tumor suppressor protein.[10] In addition to its direct interaction with DNA, cisplatin can also induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which further amplify the apoptotic signal.[2][10]
Caption: Cisplatin's mechanism of action, leading to apoptosis.
Masticadienolic Acid: A Multi-Pronged Approach to Cell Death
The cytotoxic mechanism of masticadienolic acid is less completely understood than that of cisplatin, but current research points to a multi-targeted approach that includes the inhibition of cell proliferation and the induction of apoptosis, potentially through the modulation of key signaling pathways.
Studies have shown that masticadienolic acid can significantly reduce the expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67 in tumor tissues.[6][7] This indicates a direct inhibitory effect on the machinery of cell division. Furthermore, masticadienolic acid has been observed to induce apoptosis, as evidenced by TUNEL assays showing DNA fragmentation in treated cancer cells.[1][6]
While the precise signaling pathways are still under investigation, related triterpenoids have been shown to influence the MAPK and NF-κB signaling pathways, which are critical regulators of cell survival, proliferation, and inflammation.[11] For instance, maslinic acid, a structurally similar compound, has been shown to induce apoptosis through the modulation of the MAPK pathway and the activation of caspases.[12][13] It is plausible that masticadienolic acid shares some of these mechanistic features.
Caption: Proposed mechanism of masticadienolic acid cytotoxicity.
Comparative Cytotoxicity: A Head-to-Head Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[14] It is important to note that IC50 values for cisplatin can show significant variability between studies due to differences in experimental protocols.[3][14]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Masticadienolic Acid | PC-3 | Prostate Cancer | 40-70 | 48 | [6][7] |
| Capan-1 | Pancreatic Cancer | 6-39 (for derivatives) | 72 | [15] | |
| Mastic Gum Resin | KMBC | Bile Duct Cancer | 15.34 ± 0.21 (µg/mL) | 72 | [8] |
| PANC-1 | Pancreatic Cancer | 11.52 ± 0.18 (µg/mL) | 72 | [8] | |
| CRL-1739 | Gastric Cancer | 8.11 ± 0.23 (µg/mL) | 72 | [8] | |
| COLO205 | Colon Cancer | 5.2 ± 0.8 (µg/mL) | 72 | [8] | |
| Cisplatin | A2780 | Ovarian Cancer | 5-10 | Not Specified | [16] |
| Ov-car | Ovarian Cancer | 10-20 | Not Specified | [16] | |
| SKOV-3 | Ovarian Cancer | 2-40 | 24 | [17] | |
| A549 | Lung Cancer | 10.91 ± 0.19 | 24 | [18] | |
| A549 | Lung Cancer | 7.49 ± 0.16 | 48 | [18] | |
| 7 Ovarian Carcinoma Lines | Ovarian Cancer | 0.1-0.45 (µg/mL) | Not Specified | [10][19] | |
| BxPC-3 | Pancreatic Cancer | 5.96 ± 2.32 | 48 | [20] | |
| MIA PaCa-2 | Pancreatic Cancer | 7.36 ± 3.11 | 48 | [20] | |
| YAPC | Pancreatic Cancer | 56.7 ± 9.52 | 48 | [20] | |
| PANC-1 | Pancreatic Cancer | 100 ± 7.68 | 48 | [20] |
Note: IC50 values for mastic gum resin are presented in µg/mL as reported in the source. Direct conversion to µM is not possible without knowing the exact molecular weight of the active components in the resin.
Toxicity and Resistance: Beyond the Cancer Cell
A critical aspect of any chemotherapeutic agent is its safety profile and the potential for cancer cells to develop resistance.
Side Effects and In Vivo Toxicity
Cisplatin is notorious for its dose-limiting toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity.[1][9] In a mouse xenograft model, cisplatin treatment led to a significant loss of body weight (up to 29%), indicating substantial systemic toxicity.[6] In contrast, animals treated with masticadienolic acid at effective antitumor doses did not show significant changes in body weight, suggesting a much better safety profile.[6] Acute toxicity studies determined the LD50 of masticadienolic acid in mice to be 353.55 mg/kg.[6] Furthermore, in vivo studies on Chios mastic gum have shown no evidence of genotoxicity.[21][22]
Mechanisms of Drug Resistance
The development of resistance is a major challenge in cisplatin-based chemotherapy. Several mechanisms contribute to cisplatin resistance, including:
-
Reduced intracellular drug accumulation: Decreased expression of copper transporters like CTR1, which are involved in cisplatin uptake, can limit the amount of drug reaching its target.[15][23]
-
Increased drug inactivation: Intracellular detoxification systems, such as glutathione and metallothioneins, can bind to and inactivate cisplatin.[23]
-
Enhanced DNA repair: Upregulation of DNA repair pathways, particularly nucleotide excision repair (NER), can efficiently remove cisplatin-DNA adducts.[3][15]
-
Inactivation of apoptotic signaling: Mutations in the p53 gene or alterations in the expression of Bcl-2 family proteins can render cells resistant to apoptosis.[23][24]
-
Activation of survival pathways: The PI3K/Akt signaling pathway is often hyperactivated in cisplatin-resistant tumors, promoting cell survival.[25][26][27][28]
Currently, there is limited information available on the development of resistance to masticadienolic acid. However, one study investigating the combination of masticadienonic acid and cisplatin found that pretreatment with MDA 24 hours before cisplatin administration resulted in resistance to the treatment, suggesting a complex interaction that warrants further investigation.[29]
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential relies on a battery of well-established in vitro assays. Here, we detail the protocols for three commonly used methods.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][22]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (masticadienolic acid or cisplatin) and include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[22]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the purple formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][13]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[13]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, LDH will catalyze the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.[13]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of around 490 nm.[4][13]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide Staining for Apoptosis Detection
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][12]
Protocol:
-
Cell Preparation: After treatment with the test compounds, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[6]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and PI to the cell suspension.[21] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[12] PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.[6]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6]
-
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Conclusion and Future Directions
The comparative analysis of masticadienolic acid and cisplatin reveals two compounds with distinct cytotoxic profiles. Cisplatin remains a potent and widely used chemotherapeutic agent, but its efficacy is often limited by severe side effects and the emergence of resistance. Its mechanism, centered on DNA damage, is well-established.
Masticadienolic acid, on the other hand, represents a promising natural compound with demonstrated cytotoxic activity against cancer cells and, notably, a more favorable in vivo toxicity profile. Its mechanism of action appears to be multifactorial, involving the inhibition of cell proliferation and the induction of apoptosis. While further research is needed to fully elucidate the signaling pathways involved, its potential to offer a wider therapeutic window makes it an attractive candidate for further investigation.
Future research should focus on:
-
Direct, head-to-head comparative studies of masticadienolic acid and cisplatin across a broader range of cancer cell lines to obtain more robust comparative IC50 data.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by masticadienolic acid in cancer cells.
-
Investigation into potential resistance mechanisms to masticadienolic acid.
-
Preclinical and clinical studies to evaluate the safety and efficacy of masticadienolic acid, both as a standalone agent and in combination with existing chemotherapies like cisplatin, in relevant cancer models.
The exploration of natural compounds like masticadienolic acid is a vital endeavor in the ongoing quest for more effective and less toxic cancer treatments. The insights provided in this guide are intended to support and inform these critical research efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
